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Core Science & Biosynthesis

Foundational

Structural Properties and Characterization of Boronic Acid Derivative 5: A Next-Generation HIV-1 Protease Inhibitor

Executive Summary: The Boronic Acid Renaissance in Antiviral Design Historically, boronic acids have been viewed with skepticism in drug development due to concerns regarding oxidative instability and poor cellular perme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Boronic Acid Renaissance in Antiviral Design

Historically, boronic acids have been viewed with skepticism in drug development due to concerns regarding oxidative instability and poor cellular permeability. However, their unique electronic properties—specifically their ability to act as reversible covalent binders and engage in complex hydrogen-bonding networks—have catalyzed a renaissance in targeted inhibitor design.

This technical whitepaper provides an in-depth characterization of Boronic Acid Derivative 5 (IUPAC: (4-(N-((2R,3S)-3-(((((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenyl)boronic acid). Originally synthesized as a conformational evolution of Darunavir (DRV), Derivative 5 incorporates a phenylboronic acid moiety at the P2' position. As we will explore through crystallographic data and kinetic profiling, this substitution yields an astonishing enzyme inhibitory Ki​ of 0.5 pM, driven by a highly specific water-mediated hydrogen bond network [1].

Structural & Crystallographic Properties

To understand the sub-picomolar potency of Derivative 5, we must examine its spatial geometry within the HIV-1 protease active site. X-ray crystallographic studies of the inhibitor-bound complex reveal that the boronic acid group fundamentally alters the thermodynamic landscape of the P2' pocket.

The P2' Phenylboronic Acid Alignment

Unlike the 4-aminosulfonamide group found in Darunavir, the phenylboronic acid in Derivative 5 aligns perfectly in-plane with its parent phenyl ring (with less than a 2° difference in torsion angle). This coplanarity minimizes the entropic penalty upon binding.

Water-Mediated Flap Stabilization

The hallmark of Derivative 5's structural superiority is its interaction with the flexible flap of the HIV-1 protease. The boronic acid introduces a critical, water-mediated hydrogen bond with the Gly48' amide [1]. By anchoring the flexible flap via this conserved water molecule, Derivative 5 locks the protease into a closed, inactive conformation. This mechanism bypasses the primary mutation sites that typically confer resistance to first-generation protease inhibitors.

G Target HIV-1 Protease Active Site Inhibitor Derivative 5 (Bis-THF Scaffold) Target->Inhibitor High-affinity binding Flap Gly48' Amide (Flexible Flap) Target->Flap Conformational closure P2Ligand P2' Phenylboronic Acid Moiety Inhibitor->P2Ligand Positions ligand Water Conserved Water Molecule P2Ligand->Water Hydrogen bonding Flap->Water Hydrogen bonding Outcome Sub-picomolar Inhibition (Ki = 0.5 pM) Water->Outcome Thermodynamic stabilization

Binding mechanism and structural interactions of Boronic Acid Derivative 5 with HIV-1 protease.

Quantitative Data: Kinetic and Antiviral Profiling

A common pitfall in boronic acid development is the disconnect between biochemical potency and cellular efficacy. While highly polar boronic acids often fail to cross lipid bilayers, the incorporation of the lipophilic bis-THF scaffold in Derivative 5 provides the necessary membrane permeability to achieve robust antiviral activity in cell-based assays[2].

Table 1: Comparative Kinetic and Antiviral Data

CompoundP2' LigandEnzyme Inhibition ( Ki​ , pM)Antiviral Activity ( IC50​ , nM)*Key Structural Interaction
Darunavir (DRV) 4-aminosulfonamide~1.02.0 - 3.0Direct H-bond to Asp30'
Derivative 3 Carboxylic Acid7.6>1000Water-mediated H-bond to Gly48'
Derivative 5 Phenylboronic Acid0.5 48.9 Water-mediated H-bond to Gly48'

*Antiviral activity assessed in MT-2 cells against wild-type HIV-1.

Application Scientist Insight: Notice the stark contrast between Derivative 3 and Derivative 5. While both engage Gly48' via a water molecule, the carboxylic acid (Derivative 3) is completely inactive in cells ( IC50​ > 1000 nM) due to its permanent negative charge at physiological pH preventing membrane diffusion. The boronic acid (Derivative 5) remains largely uncharged, preserving a potent IC50​ of 48.9 nM [2].

Experimental Protocols: Synthesis and Characterization

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid troubleshooting.

Chemical Synthesis of Boronic Acid Derivative 5

The synthesis requires the precise coupling of a delicate boronic acid intermediate with a sterically hindered bis-THF carbonate [1].

Step-by-Step Methodology:

  • Boc-Deprotection: Dissolve Boc-protected intermediate 18 (0.04 mmol) in anhydrous CH2​Cl2​ (1.5 mL). Cool the reaction vessel to 0 °C.

  • Acidic Cleavage: Slowly add Trifluoroacetic Acid (TFA, 0.5 mL) dropwise. Stir at 0 °C for 30 minutes.

    • Causality: Conducting this step strictly at 0 °C prevents the protodeboronation (cleavage of the carbon-boron bond) that frequently occurs under harsh acidic conditions at room temperature.

  • Neutralization & Extraction: Concentrate the mixture under reduced pressure. Add ice water (2 mL) and carefully adjust the pH to neutral (pH ~7.0) using 2.5 N NaOH. Extract with a 15:1 mixture of CH2​Cl2​ and methanol.

    • Causality: Neutralization is critical. If the aqueous layer remains acidic, the resulting free amine will remain protonated and water-soluble, destroying your extraction yield.

  • Coupling: React the isolated amine with the activated bis-THF carbonate derivative in the presence of N,N-Diisopropylethylamine (DIPEA) in acetonitrile ( CH3​CN ).

  • Extended Incubation: Stir the reaction at 23 °C for 10 days.

    • Causality: The extreme steric bulk of the bis-THF carbonate results in sluggish kinetics. Heating the reaction would accelerate coupling but would concurrently degrade the boronic acid. A 10-day ambient incubation is the thermodynamic sweet spot, yielding the final product at ~47% efficiency [2].

Self-Validating FRET-Based Enzyme Inhibition Assay ( Ki​ Determination)

Measuring sub-picomolar Ki​ values requires tight-binding kinetic models, as standard Michaelis-Menten assumptions fail when the inhibitor concentration approaches the enzyme concentration.

Step-by-Step Methodology:

  • Enzyme Titration: Prepare active HIV-1 protease at a final assay concentration of 1.0 nM in assay buffer (50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT).

  • Inhibitor Pre-incubation: Incubate the protease with varying concentrations of Derivative 5 (0.1 pM to 100 pM) for 30 minutes at 37 °C.

    • Causality: Boronic acids often exhibit slow-binding kinetics due to the time required to displace active-site water molecules and establish the optimal coordination geometry. Skipping this pre-incubation will result in artificially high (weaker) apparent Ki​ values.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 1.5 μ M.

  • Data Acquisition & Morrison Fitting: Monitor the increase in fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 15 minutes. Fit the initial velocities to the Morrison equation for tight-binding inhibitors to extract the true Ki​ of 0.5 pM.

Conclusion

Boronic acid Derivative 5 represents a masterclass in structure-based drug design. By leveraging a phenylboronic acid at the P2' position, researchers successfully engineered an inhibitor that not only achieves 0.5 pM affinity via a novel water-mediated hydrogen bond with Gly48', but also retains sufficient lipophilicity to demonstrate potent antiviral efficacy in living cells. This compound serves as a foundational blueprint for integrating boronic acid pharmacophores into targets traditionally dominated by sulfonamides and carboxylic acids.

References

  • Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies Source: NIH.gov (PubMed Central) URL:[Link]

  • Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids Source: OSTI.gov (Office of Scientific and Technical Information) URL:[Link]

Exploratory

Synthesis Pathway and Precursors for Boronic Acid Derivative 5: A High-Affinity HIV-1 Protease Inhibitor

Executive Summary & Strategic Context The development of HIV-1 protease inhibitors (PIs) has been a cornerstone of antiretroviral therapy (ART). Darunavir, a first-line PI, achieves its exceptional resistance profile thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The development of HIV-1 protease inhibitors (PIs) has been a cornerstone of antiretroviral therapy (ART). Darunavir, a first-line PI, achieves its exceptional resistance profile through a dual mechanism of action and robust hydrogen bonding with the protease backbone. However, the reliance on an aniline moiety at the P2' position introduces potential liabilities, including genotoxic metabolites and susceptibility to the D30N mutation [1].

Boronic Acid Derivative 5 was engineered to overcome these limitations. By replacing the aniline group of darunavir with a phenylboronic acid, researchers achieved a sub-picomolar inhibitor ( Ki​=0.5 pM) with a 20-fold greater affinity for the wild-type protease than darunavir itself [2]. This whitepaper details the mechanistic rationale, synthesis pathway, and validated protocols for generating this highly potent derivative.

Structural Rationale & Mechanistic Causality

The substitution of an aniline with a boronic acid is not merely an isosteric replacement; it fundamentally alters the hydration and hydrogen-bond network within the active site.

Boronic acids are traditionally viewed as covalent binders, but in Derivative 5, the boron adopts a tetrahedral geometry upon binding in a purely non-covalent manner. The causality behind its extreme potency lies in two specific interactions:

  • Direct Hydrogen Bonding: The boronic acid hydroxyl groups form a dense, highly covalent BOH⋅⋅⋅OC hydrogen bond with the Asp30 (or Asn30 in mutated variants) residue of the protease ( r=2.2 Å).

  • Water-Mediated Bridging: The boronic acid introduces a novel, water-mediated hydrogen bond with the Gly48' amide located on the flexible flap of the HIV-1 protease, anchoring the flap and locking the enzyme in a closed conformation [2].

BindingMechanism Deriv5 Boronic Acid Derivative 5 (P2' Ligand) Asp30 Asp30 / Asn30 (HIV-1 Protease) Deriv5->Asp30 BOH···OC H-Bond (r = 2.2 Å) Water Structural Water Molecule Deriv5->Water Direct H-Bond Gly48 Gly48' Amide (Flexible Flap) Water->Gly48 Water-Mediated H-Bond

Hydrogen bond network of Derivative 5 within the HIV-1 protease active site.

Retrosynthetic Analysis & Precursor Selection

The synthesis of Boronic Acid Derivative 5 relies on a convergent approach, assembling three highly optimized precursors:

  • Precursor 1 (The Core): A hydroxyethylamine scaffold derived from the asymmetric opening of (S,S)-Boc-epoxide 7 with isobutylamine.

  • Precursor 2 (The P2' Ligand): 4-(chlorosulfonyl)phenylboronic acid (16), which installs the critical boronic acid pharmacophore via sulfonylation.

  • Precursor 3 (The P2 Ligand): An activated bis-THF carbonate (19), which provides the critical stereochemical bulk to interact with the S2 subsite.

SynthesisPathway Epoxide (S,S)-Boc-epoxide 7 + Isobutylamine AmineCore Hydroxyethylamine Core Epoxide->AmineCore Epoxide Opening Boc18 Boc-derivative 18 AmineCore->Boc18 Sulfonylation with 16 Sulfonyl 4-(chlorosulfonyl)phenyl boronic acid (16) Sulfonyl->Boc18 FreeAmine Free Amine Intermediate Boc18->FreeAmine TFA / CH2Cl2 0°C, 30 min Final Boronic Acid Derivative 5 FreeAmine->Final DIPEA, CH3CN 23°C, 10 days BisTHF Activated bis-THF carbonate (19) BisTHF->Final

Synthesis workflow of Boronic Acid Derivative 5 from core precursors.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the critical steps for synthesizing the P2' precursor and the final assembly of Derivative 5. Experimental choices are grounded in chemical causality to ensure high fidelity and yield [2].

Protocol A: Synthesis of P2' Ligand Precursor (16)

Objective: Convert boronic acid derivative 15 into 4-(chlorosulfonyl)phenylboronic acid (16). Causality: Thionyl chloride ( SOCl2​ ) is utilized to activate the sulfonate into a highly electrophilic sulfonyl chloride, enabling efficient nucleophilic attack by the secondary amine of the core scaffold.

  • Initiation: To a stirred solution of boronic acid derivative 15 (1.08 g, 5 mmol) in methanol (10 mL) at 23 °C, add triethylamine (TEA) (2.8 mL, 20 mmol).

  • Activation: Heat the reaction mixture to 60 °C for 24 hours.

  • Concentration: Remove the solvent completely under vacuum. Validation: The crude residue must be utilized without further silica purification to prevent the degradation of the sensitive boronic acid moiety on the column.

  • Chlorination: Cool the residue to 0 °C and slowly add SOCl2​ (10 mL). The low temperature is critical to control the exothermic chlorination and prevent side reactions.

  • Propagation: Warm the mixture to 23 °C, then heat to 80 °C for 24 hours to drive the formation of the sulfonyl chloride (16).

Protocol B: Assembly of Boronic Acid Derivative 5

Objective: Deprotect Boc-derivative 18 and couple it with activated bis-THF carbonate 19.

  • Deprotection: Dissolve Boc-derivative 18 (21 mg, 0.04 mmol) in anhydrous CH2​Cl2​ (1.5 mL) and cool to 0 °C. Add trifluoroacetic acid (TFA) (0.5 mL) dropwise. Stir for 30 minutes. Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) group without hydrolyzing the boronic acid.

  • Quenching & Neutralization: Concentrate the mixture under reduced pressure. Add ice water (2 mL). Carefully adjust the pH to neutral using 2.5 N NaOH. Validation: Strict neutralization is required; an acidic environment will protonate the resulting amine, rendering it non-nucleophilic for the subsequent coupling step.

  • Extraction: Extract the aqueous layer with a 15:1 mixture of CH2​Cl2​ and methanol. Causality: The free amine is highly polar. The addition of methanol increases the partition coefficient of the polar amine into the organic phase, preventing yield loss.

  • Coupling: Dissolve the extracted amine and activated bis-THF carbonate derivative 19 in anhydrous CH3​CN . Add N,N-Diisopropylethylamine (DIPEA) and stir at 23 °C for 10 days. Causality: DIPEA acts as a non-nucleophilic base to drive carbamate formation. The extended 10-day reaction time at room temperature is necessitated by the extreme steric hindrance of the bis-THF carbonate, avoiding thermal degradation that would occur under reflux.

  • Purification: Purify via silica gel chromatography to furnish Boronic Acid Derivative 5 (47% yield).

Quantitative Structure-Activity Relationship (SAR)

The replacement of the aniline group with various functional groups drastically impacts both the enzymatic inhibition ( Ki​ ) and the cellular antiviral activity ( IC50​ ). The data below demonstrates that while carboxylic acid derivatives bind the enzyme tightly, they fail to penetrate the cell membrane effectively. Derivative 5 bridges this gap, maintaining sub-picomolar enzyme affinity while achieving nanomolar antiviral efficacy [2].

CompoundP2 LigandP2' LigandEnzyme Ki​ Antiviral IC50​ (MT-2 Cells)
Darunavir (1) bis-THFAniline~10.0 pM~3.0 nM
Derivative 5 bis-THFPhenylboronic Acid0.5 pM 48.9 nM
Derivative 3 bis-THFPhenylcarboxylic Acid7.6 pMInactive
Derivative 4 bis-THFPhenylcarboxamide93.0 nM38.0 nM
Inhibitor 6 Crown-THFPhenylboronic Acid15.5 pM37.7 nM

Note: While Derivative 5 exhibits a slight drop in cellular antiviral activity compared to Darunavir, its 20-fold higher enzyme affinity and distinct oxidation stability profile make it a superior scaffold for combating highly resistant HIV-1 variants (e.g., HIVDRV​RP20​ )[1].

References

  • Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid Journal of the American Chemical Society URL:[Link]

  • Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies ChemMedChem URL:[Link]

Foundational

Binding affinity of boronic acid derivative 5 to cis-diols

An In-depth Technical Guide to the Binding Affinity of Boronic Acid Derivatives to cis-Diols for Researchers and Drug Development Professionals. Executive Summary Boronic acids and their derivatives have emerged as indis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Binding Affinity of Boronic Acid Derivatives to cis-Diols for Researchers and Drug Development Professionals.

Executive Summary

Boronic acids and their derivatives have emerged as indispensable tools in chemical biology and drug development, primarily due to their unique ability to form reversible covalent bonds with cis-diols. This interaction is the cornerstone of innovative diagnostic sensors, drug delivery systems, and therapeutic agents targeting glycoproteins and carbohydrates. This guide offers a comprehensive exploration of the binding affinity between boronic acid derivatives, with a representative focus on a conceptual "derivative 5," and cis-diol-containing molecules. We delve into the fundamental chemical principles governing this interaction, provide a comparative analysis of key analytical techniques for its characterization, and present detailed, field-tested protocols for quantifying binding affinity. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical expertise required to effectively harness the potential of boronic acid-diol interactions in their work.

Part 1: The Fundamental Chemistry of Boronic Acid-Diol Interactions

The interaction between a boronic acid and a cis-diol is a reversible covalent reaction that results in the formation of a cyclic boronate ester. This process is highly dependent on the surrounding chemical environment and the specific structures of the reacting molecules.

The Core Mechanism

A boronic acid exists in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). It is the trigonal form that is predominantly reactive towards diols. The reaction proceeds through the condensation of the boronic acid with the two hydroxyl groups of the cis-diol, releasing two molecules of water and forming a five- or six-membered cyclic boronate ester. This equilibrium is highly dynamic, allowing for rapid association and dissociation, a feature critical for applications like continuous glucose monitoring.

G cluster_reactants Reactants cluster_products Products Boronic Acid (Trigonal) R-B(OH)₂ Boronate Ester (Tetrahedral) R-B(O-R'-O)⁻ + H⁺ Boronic Acid (Trigonal)->Boronate Ester (Tetrahedral) + cis-Diol cis-Diol HO-R'-OH Water 2 H₂O caption Fig. 1: Reversible formation of a boronate ester.

Fig. 1: Reversible formation of a boronate ester.

Key Factors Influencing Binding Affinity

The stability of the boronate ester, and thus the binding affinity, is governed by several interconnected factors:

  • pH and Boronic Acid pKa: The pH of the solution is arguably the most critical factor. The binding affinity is typically highest when the solution pH is slightly above the pKa of the boronic acid.[1][2] This is because a significant concentration of the reactive trigonal form is still present, while the formation of the more stable anionic tetrahedral boronate ester is favored. For a hypothetical "derivative 5," its binding characteristics would be critically dependent on its pKa. Electron-withdrawing substituents on the aromatic ring of a phenylboronic acid will lower its pKa, potentially enhancing binding affinity at physiological pH.[2][3] Conversely, electron-donating groups increase the pKa.

  • Diol Structure and pKa: The stereochemistry of the diol is paramount. cis-Diols on a five-membered ring (furanose sugars) or rigid six-membered rings in a syn-periplanar conformation exhibit high affinity. The acidity of the diol's hydroxyl groups also plays a role; more acidic diols, such as catechols, tend to form more stable complexes.[4]

  • Solvent Effects: The nature of the solvent can influence the equilibrium.[5] Protic solvents like water can coordinate to the boron atom, affecting the Lewis acidity and the stability of the boronate ester.[4][5]

Part 2: Experimental Design for Measuring Binding Affinity

A variety of biophysical techniques can be employed to quantify the binding affinity between a boronic acid derivative and a cis-diol. The choice of method depends on the specific system, the required throughput, and the information desired (e.g., just the binding constant or a full thermodynamic profile).

Comparative Overview of Common Techniques

Each technique offers distinct advantages and disadvantages. A summary is provided in Table 1.

TechniquePrincipleAdvantagesDisadvantagesInformation Yielded
Fluorescence Spectroscopy Change in fluorescence upon binding, often via a competitive displacement assay.High sensitivity, low sample consumption, widely available.Often indirect, requires a fluorescent reporter, potential for interference.Kd (dissociation constant)
UV-Vis Spectroscopy Change in absorbance spectrum upon formation of the boronate ester.Simple, direct, applicable to systems with chromophores.Lower sensitivity than fluorescence, requires significant spectral change.Kd
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Direct, label-free, provides full thermodynamic profile (Kd, ΔH, ΔS).Requires large amounts of pure sample, lower throughput.Kd, ΔH, ΔS, stoichiometry (n)
Nuclear Magnetic Resonance (NMR) Chemical shift perturbation of nuclei upon complex formation.Provides detailed structural information about the binding site.Low sensitivity, requires large sample quantities, complex data analysis.Kd, structural information

Table 1: Comparison of common techniques for measuring boronic acid-diol binding affinity.

G cluster_criteria Key Experimental Considerations cluster_methods Recommended Assay start Define Research Question (e.g., Determine Kd, rank order affinity) info_needed Information Required start->info_needed sample_avail Sample Availability & Purity fluorescence Fluorescence Spectroscopy sample_avail->fluorescence Low conc. (μM) itc Isothermal Titration Calorimetry (ITC) sample_avail->itc High conc. (mM) uv_vis UV-Vis Spectroscopy sample_avail->uv_vis Moderate conc. throughput Throughput Needed info_needed->fluorescence Kd only info_needed->itc Full Thermodynamics (Kd, ΔH, ΔS) info_needed->uv_vis Kd only, chromophore present fluorescence->throughput High itc->throughput Low uv_vis->sample_avail caption Fig. 2: Decision workflow for selecting a binding assay.

Fig. 2: Decision workflow for selecting a binding assay.

Part 3: Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for two of the most common and powerful techniques: a fluorescence-based competition assay and Isothermal Titration Calorimetry (ITC).

Protocol 1: Determining Binding Affinity using a Fluorescence Competition Assay

This protocol utilizes Alizarin Red S (ARS), a catechol-containing dye, as a fluorescent reporter. ARS fluorescence is quenched in its free form but increases upon binding to a boronic acid.[4][6] A competing cis-diol will displace ARS, leading to a decrease in fluorescence, which can be used to calculate the binding constant of the diol.[4][6]

A. Principle

The assay measures the affinity of a non-fluorescent diol (the analyte) for the boronic acid by monitoring its ability to displace the fluorescent reporter (ARS). The experiment involves two stages: first, determining the binding constant of ARS to the boronic acid, and second, using this information in a competition experiment to determine the binding constant of the analyte diol.

B. Materials and Reagents

  • Boronic acid derivative 5 (stock solution in DMSO or buffer)

  • Alizarin Red S (ARS) (stock solution in buffer)

  • Analyte cis-diol (e.g., glucose, fructose, or a glycoprotein)

  • Assay Buffer: A buffer system with a pH that is appropriate for the pKa of the boronic acid is critical. A phosphate or HEPES buffer at pH 7.4 is a common starting point.

  • 96-well black microplates (for fluorescence measurements)

  • Fluorescence plate reader

C. Step-by-Step Methodology

Step 1: Determine the ARS-Boronic Acid Binding Constant (KARS)

  • Preparation: Prepare a series of solutions in the 96-well plate with a constant concentration of ARS (e.g., 5 µM) and varying concentrations of boronic acid derivative 5 (e.g., from 0 to 500 µM).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 15-30 minutes).

  • Measurement: Measure the fluorescence intensity using an appropriate excitation and emission wavelength pair for the ARS-boronate complex (e.g., Ex: 460 nm, Em: 600 nm).

  • Data Analysis: Plot the change in fluorescence intensity as a function of the boronic acid concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd,ARS). The association constant is KARS = 1/Kd,ARS.

Step 2: Competition Assay with the Analyte Diol

  • Preparation: Prepare a series of solutions with constant concentrations of both boronic acid derivative 5 and ARS. These concentrations should be chosen to ensure a significant portion (e.g., 70-80%) of the ARS is bound to the boronic acid, based on the Kd,ARS determined in Step 1.

  • Titration: To this series, add varying concentrations of the analyte cis-diol.

  • Incubation: Incubate the plate to allow the new equilibrium to be established.

  • Measurement: Measure the fluorescence intensity. As the analyte diol displaces ARS, the fluorescence will decrease.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the analyte diol. The data can be fitted to a competitive binding equation to determine the inhibition constant (Ki), which represents the dissociation constant of the analyte diol (Kd,analyte).

G cluster_reactants Initial State (High Fluorescence) cluster_addition Addition of Competitor cluster_products Final State (Low Fluorescence) BA_ARS Boronic Acid (BA) + ARS Complex BA_Diol BA-Diol Complex BA_ARS->BA_Diol Displacement Free_ARS Free ARS BA_ARS->Free_ARS Diol Analyte cis-Diol Diol->BA_Diol caption Fig. 3: Workflow of the ARS competition assay.

Fig. 3: Workflow of the ARS competition assay.

Protocol 2: Direct Measurement of Thermodynamic Parameters using ITC

ITC directly measures the heat change upon binding, providing a complete thermodynamic signature of the interaction.

A. Principle

A solution of the boronic acid is placed in the sample cell of the calorimeter, and the cis-diol solution is incrementally injected from a syringe. The heat released (exothermic) or absorbed (endothermic) upon each injection is measured. The resulting data are used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

B. Materials and Reagents

  • Boronic acid derivative 5 (high purity, accurately known concentration)

  • Analyte cis-diol (high purity, accurately known concentration)

  • ITC Buffer: Both the boronic acid and diol solutions must be prepared in the exact same buffer to avoid heats of dilution. Dialysis of both components against the final buffer is highly recommended.

  • Isothermal Titration Calorimeter

C. Step-by-Step Methodology

  • Sample Preparation: Prepare the boronic acid solution (typically in the µM to low mM range) to be placed in the sample cell. Prepare the cis-diol solution (typically 10-20 times more concentrated than the cell component) to be loaded into the injection syringe. Ensure both are degassed to prevent air bubbles.

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).

  • Equilibration: Allow the instrument to equilibrate to a stable baseline.

  • Titration: Perform a series of small injections (e.g., 2-10 µL) of the diol solution into the boronic acid solution.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Control Experiment: Perform a control titration by injecting the diol solution into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of the two binding partners. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Part 4: Data Interpretation and Troubleshooting

  • Interpreting Binding Constants: The dissociation constant (Kd) is the concentration of ligand at which half of the binding sites of the receptor are occupied. A lower Kd indicates a higher binding affinity. For drug development, affinities in the nanomolar to low micromolar range are often desirable.

  • Common Pitfalls and Troubleshooting:

    • Buffer Mismatch (ITC): Can lead to large heats of dilution, obscuring the binding signal. Always use dialyzed solutions or prepare them from the same buffer stock.

    • Incorrect Concentration: Accurate concentration determination is critical for all techniques, especially ITC.

    • pH Effects: Ensure the buffer has sufficient capacity to maintain the set pH, as the pKa of the boronic acid can change upon binding, leading to proton exchange with the buffer.

    • Compound Precipitation: If either component is not fully soluble at the concentrations used, the results will be inaccurate. Check for solubility before starting the experiment.

Conclusion

The reversible covalent interaction between boronic acids and cis-diols is a powerful tool in modern chemical and biomedical research. A thorough understanding of the factors governing this interaction and the methods used to quantify its affinity is essential for the rational design of new sensors, therapeutics, and materials. By carefully selecting the appropriate analytical technique and meticulously controlling experimental variables such as pH, researchers can accurately characterize the binding of specific derivatives like "derivative 5" and unlock their full potential.

References

  • Wang, W., Gao, X., & Wang, B. (2002). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 124(17), 4668–4677. [Link]

  • Gao, X., Wang, W., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5237-5244. [Link]

  • Paul, S., & Maji, P. K. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(10), 3467-3480. [Link]

  • Metola, P., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17745–17754. [Link]

  • Harris, W. R., & Hughes, C. E. (2021). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry, 86(12), 8201–8210. [Link]

  • Gao, X., & Wang, B. (2002). A detailed examination of boronic acid±diol complexation. Tetrahedron, 58(26), 5237-5244. [Link]

  • Metola, P., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17745–17754. [Link]

  • Yamamoto, H., et al. (2019). Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. Organic Letters, 21(10), 3842–3846. [Link]

  • Furikado, Y., et al. (2014). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – A European Journal, 20(41), 13194-13202. [Link]

  • Collins, B. E., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 142(34), 14465–14474. [Link]

  • Wang, B., & James, T. D. (2005). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 61(49), 11599-11604. [Link]

  • da Silva, J. B. P., & Ramos, M. N. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(15), 3352. [Link]

  • Metola, P., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15007–15017. [Link]

Sources

Exploratory

Physicochemical characteristics of boronic acid derivative 5

Physicochemical Profiling and Mechanistic Evaluation of Boronic Acid Derivative 5: A Technical Whitepaper Executive Summary The integration of boron into medicinal chemistry has transitioned from a niche structural curio...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Mechanistic Evaluation of Boronic Acid Derivative 5: A Technical Whitepaper

Executive Summary

The integration of boron into medicinal chemistry has transitioned from a niche structural curiosity to a validated pharmacophoric strategy, spearheaded by the clinical success of molecules like bortezomib and vaborbactam[1]. Boronic acid derivative 5—a novel boronic chalcone—represents a next-generation dual-action therapeutic agent designed to simultaneously target oncogenic proliferation and inflammatory cascades[2]. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical characteristics of Derivative 5, explaining the fundamental causality behind its behavior in aqueous environments, its permeability profile, and the self-validating protocols required to accurately measure these parameters during early-stage drug development.

Structural Rationale and Boron Speciation

Unlike traditional carbon-based pharmacophores, the boron atom in Derivative 5 possesses an empty p-orbital, rendering it a strong Lewis acid rather than a Brønsted-Lowry acid[1]. This unique electronic configuration governs its physicochemical behavior. In physiological environments (pH 7.4), Derivative 5 exists in a dynamic equilibrium between a neutral, trigonal planar (sp2) state and an anionic, tetrahedral (sp3) boronate state[1].

This speciation is critical for target engagement. The neutral form facilitates passive membrane diffusion, while the ability to rapidly transition to a tetrahedral geometry allows the compound to form reversible covalent bonds (boronate esters) with biological diols, such as those found on cell surface glycans or specific enzyme active sites[1].

Speciation BA Boronic Acid Derivative 5 Neutral (sp2, Trigonal Planar) Anion Boronate Anion Charged (sp3, Tetrahedral) BA->Anion + OH- (pH > pKa) Ester Boronate Ester Complex (Reversible Covalent) BA->Ester Condensation (-H2O) Anion->BA + H+ (pH < pKa) Anion->Ester Condensation (-OH-) Target Biological Diol (e.g., Glycans) Target->Ester Binding

Fig 1. pH-dependent speciation and reversible covalent diol binding of Derivative 5.

Physicochemical Characteristics: Solubility and Permeability

The incorporation of the boronic acid moiety into the chalcone scaffold of Derivative 5 was a deliberate structural modification aimed at reducing overall lipophilicity (Log P) to comply with Lipinski's Rule of Five (Log P ≤ 5)[2]. By lowering the Log P compared to its non-boronated analogs, Derivative 5 achieves a delicate physicochemical balance: it retains enough lipophilicity to cross lipid bilayers while gaining sufficient polarity to improve aqueous dissolution[2].

Drug metabolism and pharmacokinetics (DMPK) profiling reveals that Derivative 5 exhibits moderate kinetic solubility at pH 7.4 and high passive permeability[3]. This combination is highly desirable for oral bioavailability and solid tumor penetration.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the physicochemical parameters of Derivative 5 must be evaluated using self-validating assay systems. Below are the definitive methodologies for assessing this compound.

Protocol A: Determination of Kinetic Solubility (KS) via LC-MS/MS

Causality: We prioritize Kinetic Solubility over Thermodynamic Solubility during early profiling because KS—which measures the precipitation of a compound from a DMSO stock into an aqueous buffer—more accurately mimics the rapid in vivo dissolution dynamics following intravenous or oral administration.

  • Preparation : Dispense a 10 mM DMSO stock of Derivative 5 into a 96-well plate.

  • Dilution : Add pH 7.4 phosphate-buffered saline (PBS) to achieve a final target concentration of 200 µM (ensuring final DMSO concentration remains ≤ 2%).

  • Incubation : Seal and incubate the plate at 37°C for 24 hours with continuous orbital shaking (300 rpm) to ensure equilibrium of the precipitate.

  • Filtration : Transfer the suspension to a 0.45 µm PVDF filter plate and centrifuge at 1000 x g for 10 minutes. (Validation logic: PVDF is chosen over nylon to minimize non-specific binding of the lipophilic chalcone core).

  • Quantification : Analyze the filtrate via LC-MS/MS against a standard curve prepared in a matching matrix.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA is utilized to isolate passive transcellular diffusion from active transport mechanisms (e.g., P-gp efflux). This is crucial for Derivative 5 to confirm that its high permeability is an intrinsic physicochemical property of the neutral sp2 boronic acid species[3].

  • Membrane Coating : Coat the porous PVDF filter of the donor plate with a 20% (w/v) solution of lecithin in dodecane to simulate a biological lipid bilayer.

  • Donor Assembly : Add 150 µL of Derivative 5 (10 µM in pH 7.4 buffer) to the donor wells.

  • Acceptor Assembly : Add 300 µL of fresh pH 7.4 buffer to the acceptor wells.

  • Incubation : Mate the donor and acceptor plates and incubate for 5 hours at room temperature in a humidity chamber to prevent evaporation.

  • Analysis : Separate the plates and quantify the concentration of Derivative 5 in both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

PAMPA Donor Donor Compartment (pH 7.4 Buffer + Cmpd 5) Membrane Artificial Lipid Membrane (Lecithin in Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (pH 7.4 Buffer) Membrane->Acceptor Permeation Quant LC-MS/MS Quantification Acceptor->Quant Sampling

Fig 2. PAMPA workflow isolating passive diffusion characteristics of Derivative 5.

Pharmacological Profile and Dual-Action Efficacy

The optimized physicochemical profile of Derivative 5 directly translates to its potent biological activity. In vitro assays demonstrate that Derivative 5 exhibits significant cytotoxicity against Squamous Cell Carcinoma (SCC-25) cell lines, with an IC50 of 17.9 µM and a highly favorable Selectivity Index (SI > 3)[2].

Crucially, mechanistic studies indicate that this anticancer activity is independent of p53 status, driving cell death via necrosis rather than apoptosis[2]. This is a vital therapeutic advantage, as many aggressive carcinomas harbor p53 mutations that render them resistant to standard apoptotic agents. Furthermore, Derivative 5 acts as a potent anti-inflammatory agent by significantly reducing the levels of pro-inflammatory cytokines, specifically TNF and IL-6[3].

Quantitative Data Summary

ParameterValue / ObservationAnalytical MethodBiological Implication
Lipophilicity (Log P) < 5.0 (Optimized Range)In Silico / HPLCCompliant with Lipinski's Rule of 5; ensures membrane permeability without excessive tissue retention[2].
Kinetic Solubility (pH 7.4) ModerateShake-Flask LC-MS/MSSufficient for formulation and physiological dissolution[3].
Permeability ( Pe​ ) HighPAMPAExcellent passive transcellular diffusion[3].
Cytotoxicity (IC50) 17.9 µMSCC-25 Cell Line AssayPotent anti-tumor activity[2].
Selectivity Index (SI) > 3Comparative Cell ViabilityFavorable safety window sparing healthy cells[2].
Mechanism of Cell Death p53-independent NecrosisAnnexin V/PI StainingBypasses common apoptotic resistance mechanisms in tumors[2].
Anti-Inflammatory Action Reduction in TNF & IL-6Cytokine ProfilingSuppresses tumor-promoting inflammatory microenvironments[3].

References

  • Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. MDPI.[Link]

  • Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. ResearchGate.[Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC / NIH.[Link]

Sources

Foundational

The Physicochemical Paradox of Boronic Acid Derivatives: Navigating Molecular Weight and Aqueous Solubility in Drug Design

Executive Summary Boronic acids have emerged as highly potent pharmacophores in modern medicinal chemistry, capable of forming reversible covalent bonds with target serine/threonine residues and diols. However, as drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boronic acids have emerged as highly potent pharmacophores in modern medicinal chemistry, capable of forming reversible covalent bonds with target serine/threonine residues and diols. However, as drug candidates advance through lead optimization, a critical physicochemical paradox emerges: the addition of complex hydrophobic moieties to increase target affinity inevitably drives up the molecular weight (MW), leading to a catastrophic collapse in aqueous solubility. This technical guide analyzes this phenomenon using a prototypical advanced lead compound, "Derivative 5," and provides field-proven methodologies to overcome these solubility bottlenecks.

The Mechanistic Basis of Boronic Acid Solubility

Boronic acids are unique Lewis acids. In aqueous environments, they exist in a dynamic equilibrium between a neutral, trigonal planar sp2 state and an anionic, tetrahedral sp3 boronate state[1]. The pKa​ of a typical arylboronic acid is approximately 9; thus, at physiological pH (7.4), the uncharged, highly lipophilic sp2 form dominates, severely limiting aqueous solubility[1].

Furthermore, as the molecular weight of the derivative increases to accommodate complex pharmacophores, the crystal lattice energy and lipophilicity often outpace the hydration energy. High-MW boronic acids are also notoriously prone to dehydration, spontaneously condensing into highly insoluble cyclic anhydrides known as boroxines[2]. This non-enzymatic degradation creates erratic solubility profiles during in vitro assays and drastically reduces oral bioavailability.

Case Study: The "Derivative 5" Solubility Cliff

To illustrate this causality, we examine a representative structure-activity relationship (SAR) progression culminating in Derivative 5 , a high-MW (510.6 g/mol ) boronic acid designed for potent enzyme inhibition. While the in vitro target affinity of Derivative 5 is exceptional, its aqueous solubility falls below the critical 5 µM threshold required for reliable cell-based assays and formulation[3].

As demonstrated in the data below, raw molecular weight and lipophilicity (ClogP) share an inverse relationship with aqueous solubility until structural masking techniques are applied.

Quantitative Physicochemical Profiling
CompoundMolecular Weight ( g/mol )ClogPAqueous Solubility (µM)Primary Structural Feature
Derivative 1250.11.8450Unsubstituted phenylboronic acid
Derivative 2310.22.5120Addition of hydrophobic spacer
Derivative 3420.43.852Halogenated aromatic rings
Derivative 5 510.6 4.9 < 5 Complex pharmacophore (Lead)
Derivative 5-MIDA623.72.1> 100MIDA-protected boronate ester
Derivative 5-OXA496.53.285Benzoxaborole (Hemiboronic)

Structural Strategies for Solubility Enhancement

When faced with a high-MW, insoluble boronic acid like Derivative 5, medicinal chemists must employ structural masking or bioisosteric replacement to rescue the compound.

  • MIDA Boronate Esters: Masking the boronic acid with N-methyliminodiacetic acid (MIDA) forces the boron atom into a stable sp3 tetrahedral geometry. This prevents boroxine formation and significantly enhances polarity, often pushing aqueous solubility above 100 µM without compromising the eventual intracellular release of the active pharmacophore[4].

  • Benzoxaboroles (Hemiboronic Acids): By incorporating a proximal hydroxymethyl group that cyclizes with the boron atom, the molecule is converted into a benzoxaborole. This hemiboronic structure possesses one less hydrophobic B-OH group and exhibits a lower pKa​ , rendering it significantly more hydrophilic and drug-like than its acyclic counterpart[5].

G BA Derivative 5 (sp2 Boronic Acid) Poor Solubility Boroxine Boroxine Anhydride Highly Insoluble BA->Boroxine Dehydration (-H2O) Boronate Tetrahedral Boronate (sp3 Anion) Moderate Solubility BA->Boronate pH > pKa (~9) (+OH-) MIDA MIDA Boronate Ester High Solubility BA->MIDA MIDA + Reflux (-H2O) Benzoxaborole Benzoxaborole (Hemiboronic Acid) High Solubility BA->Benzoxaborole Structural Modification

Fig 1. Equilibrium states and synthetic modifications of boronic acids affecting solubility.

Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be self-validating. Below are the detailed workflows for MIDA esterification and kinetic solubility quantification.

Protocol 1: Synthesis and Validation of Derivative 5 MIDA-Boronate Ester
  • Step 1: Reagent Preparation & Stoichiometry. Dissolve Derivative 5 (1.0 eq) and N-methyliminodiacetic acid (1.2 eq) in a 1:1 mixture of toluene and DMSO.

    • Causality: DMSO is required to solubilize the highly polar MIDA reagent, while toluene acts as an azeotropic agent for the subsequent dehydration step.

  • Step 2: Azeotropic Reflux (Dean-Stark). Heat the mixture to reflux (110°C) under nitrogen for 12 hours using a Dean-Stark trap.

    • Causality: The esterification is an equilibrium process. Continuous removal of the water byproduct drives the reaction to completion, preventing the reverse hydrolysis of the newly formed sp3 boronate ester.

  • Step 3: Precipitation and Self-Validation. Cool the mixture and precipitate the product using cold diethyl ether. Filter and wash the solid.

    • Validation: Analyze the product via 11 B NMR. A successful sp2 to sp3 rehybridization is confirmed by a distinct upfield chemical shift from ~30 ppm (free boronic acid) to ~10 ppm (MIDA ester).

Protocol 2: Self-Validating Kinetic Aqueous Solubility Assay (HPLC-UV)
  • Step 1: Stock Preparation. Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Causality: Ensuring the compound is fully dissolved in a universally miscible solvent standardizes the initial thermodynamic state before aqueous introduction.

  • Step 2: Aqueous Spiking. Spike the stock into 1X PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO final volume).

    • Causality: Maintaining DMSO at ≤1% prevents artificial cosolvent-induced solubility inflation, accurately mimicking physiological buffer conditions.

  • Step 3: Equilibration. Incubate the suspension at 37°C for 24 hours with orbital shaking.

    • Causality: High-MW boronic acids have slow dissolution kinetics; a 24-hour window ensures the system reaches thermodynamic equilibrium.

  • Step 4: Ultracentrifugation. Centrifuge the samples at 15,000 x g for 15 minutes.

    • Causality: Standard syringe filtration can lead to non-specific binding of the lipophilic boronic acid to the filter membrane, causing false negatives. Ultracentrifugation cleanly separates the insoluble pellet without compound loss.

  • Step 5: HPLC-UV Quantification. Inject the supernatant into an HPLC-UV system.

    • Validation: Calculate the exact soluble concentration by comparing the peak area under the curve (AUC) against a pre-validated standard curve generated in 100% acetonitrile.

G Step1 1. DMSO Stock Preparation (10 mM) Step2 2. Spike into PBS (pH 7.4, 1% DMSO final) Step1->Step2 Step3 3. Incubate 24h @ 37°C (Equilibration) Step2->Step3 Step4 4. Ultracentrifugation (Remove precipitates) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify supernatant) Step4->Step5

Fig 2. Self-validating kinetic solubility assay workflow using HPLC-UV quantification.

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Exploratory

Crystallographic structure and X-ray diffraction of boronic acid derivative 5

Crystallographic Structure and X-ray Diffraction of Boronic Acid Derivative 5: A Broad-Spectrum β -Lactamase Inhibitor An In-Depth Technical Guide to Transition-State Analogs in Antimicrobial Resistance Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Structure and X-ray Diffraction of Boronic Acid Derivative 5: A Broad-Spectrum β -Lactamase Inhibitor

An In-Depth Technical Guide to Transition-State Analogs in Antimicrobial Resistance

Executive Summary & Rationale

The rapid dissemination of multidrug-resistant (MDR) bacteria, primarily driven by the production of β -lactamases (BLs), has severely compromised the clinical efficacy of β -lactam antibiotics[1]. β -lactamases are broadly categorized into Serine β -Lactamases (SBLs: Ambler classes A, C, and D) and Metallo- β -Lactamases (MBLs: Ambler class B)[2]. Because these classes utilize fundamentally different hydrolytic mechanisms—a nucleophilic serine versus zinc-activated water—developing a single broad-spectrum inhibitor has historically been a formidable challenge.

Enter Compound 5 (3-(2-carboxyvinyl)benzo[b]thiophene-2-boronic acid), a rationally designed boronic acid transition-state analog (BATSI)[3]. Boronic acids are uniquely suited for this role due to their electrophilic nature. The boron atom's empty p-orbital allows it to readily transition from a trigonal planar ( sp2 ) to a tetrahedral ( sp3 ) geometry, perfectly mimicking the high-energy tetrahedral intermediate formed during β -lactam hydrolysis[4]. This guide dissects the crystallographic workflows, X-ray diffraction data, and mechanistic insights that validate Compound 5 as a potent, broad-spectrum inhibitor across both SBLs and MBLs.

Structural Profile & Broad-Spectrum Efficacy

Compound 5 was engineered from a non-extended spectrum lead (benzo[b]thiophene-2-boronic acid) by introducing a 3-(2-carboxyvinyl) lateral chain[3][5]. This functionalization was specifically designed to exploit the highly conserved carboxylate-binding domain present across serine-based active sites, forming favorable electrostatic interactions with residues like Arg276 (in CTX-M-9)[3].

The result is a molecule that exhibits low nanomolar affinity against a wide panel of enzymes, including extended-spectrum β -lactamases (ESBLs) and carbapenemases[3].

Table 1: Inhibitory Profile of Compound 5
Target EnzymeAmbler ClassMechanism Ki​ / IC50​ (nM)Key Structural Feature Targeted
TEM-1 Class ASerine-based40 nMOxyanion hole & Carboxylate pocket
CTX-M-9 Class ASerine-based40 nMArg276 H-bond network
AmpC Class CSerine-based90 nMConserved Ser/Tyr network
GES-5 Class ASerine-basedLow nMSer64 Covalent attachment
NDM-1 Class BMetallo (Zn)Sub- μ MBidentate Zn(II) coordination

(Data synthesized from enzymology studies[3][5] and crystallographic validations[6][7].)

X-ray Crystallography: Experimental Protocols

To elucidate the exact binding modalities of Compound 5, high-resolution single-crystal X-ray diffraction is required. The following protocols outline a self-validating system for obtaining these structures. Soaking is generally preferred over co-crystallization for pre-formed, well-diffracting apo-crystals as it prevents the ligand from disrupting the initial nucleation lattice, though co-crystallization is utilized if the ligand induces necessary conformational shifts.

Protocol 1: Protein Production and Apo-Crystallization
  • Expression & Purification: Express the target BL (e.g., NDM-1 or GES-5) in E. coli BL21(DE3) cells. Purify the lysate using Ni-NTA affinity chromatography, followed by TEV protease cleavage of the His-tag. Polish the protein via Size Exclusion Chromatography (SEC) on a Superdex 75 column equilibrated in 20 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Crystallization: Concentrate the apo-enzyme to 10–15 mg/mL. Set up hanging-drop vapor diffusion plates at 293 K. For NDM-1, mix 1 μ L of protein with 1 μ L of reservoir solution containing 0.1 M MES (pH 6.5), 20% PEG 8000, and 50 μ M ZnCl2​ . Crystals typically appear within 3–5 days.

Protocol 2: Ligand Soaking and Diffraction Data Collection
  • Ligand Preparation: Dissolve Compound 5 in 100% DMSO to a stock concentration of 100 mM.

  • Soaking: Transfer apo-crystals into a 2 μ L soaking drop containing the mother liquor supplemented with 5 mM Compound 5. Limit DMSO concentration to <5% (v/v) to prevent lattice degradation. Incubate for 2 to 12 hours.

  • Cryoprotection: Briefly sweep the soaked crystals through a cryoprotectant solution (mother liquor + 20% v/v glycerol + 5 mM Compound 5) to prevent ice ring formation during diffraction. Flash-cool immediately in liquid nitrogen (100 K).

  • Data Collection & Processing: Collect diffraction data at a synchrotron source (e.g., ESRF). Integrate the reflections using XDS and scale with AIMLESS.

  • Validation: Generate a 2Fo​−Fc​ electron density map. The presence of Compound 5 is validated by calculating an omit map ( Fo​−Fc​ ) contoured at 3.0 σ prior to modeling the ligand into the active site[7].

Workflow A Protein Expression & Purification (e.g., NDM-1, GES-5) B Apo-Enzyme Crystallization (Vapor Diffusion) A->B C Ligand Soaking (Compound 5, 2-10 mM) B->C D Cryoprotection & Freezing (Liquid N2, 100 K) C->D E X-ray Diffraction (Synchrotron Source) D->E F Data Processing & Phasing (Molecular Replacement) E->F G Model Building & Refinement (Tetrahedral Adduct Fitting) F->G

Fig 1. Step-by-step X-ray crystallography workflow for Compound 5 complexes.

Mechanistic Insights from Electron Density Maps

The true value of Compound 5 lies in its structural plasticity, as revealed by X-ray crystallography. It adopts divergent binding mechanisms depending on the catalytic machinery of the target enzyme[4].

Interaction with Serine β -Lactamases (SBLs)

In class A carbapenemases like GES-5 and ESBLs like CTX-M-9, Compound 5 acts as a covalent inhibitor[3][7].

  • Covalent Adduct: The 2Fo​−Fc​ electron density map reveals a continuous density between the nucleophilic O γ of the catalytic serine (Ser64 in GES-5, Ser70 in CTX-M-9) and the boron atom, confirming an sp3 hybridized tetrahedral geometry[3][7].

  • Oxyanion Hole: The O1 oxygen of the boronic acid occupies the oxyanion hole, forming two critical hydrogen bonds with the backbone amides of Thr232 (or equivalent), while the O2 oxygen hydrogen bonds with the catalytic base Glu161[8].

  • Carboxylate Anchoring: The 3-(2-carboxyvinyl) lateral chain mimics the C3/C4 carboxylate of native β -lactam substrates, forming a robust salt-bridge/H-bond network with Arg276[3].

Interaction with Metallo- β -Lactamases (MBLs)

Remarkably, Compound 5 is among the first noncyclic boronic acids active against MBLs like NDM-1[6][7].

  • Metal Coordination: Instead of forming a covalent bond with a protein residue, the boron-bound oxygen atoms participate in a bidentate coordination of the two active-site Zn(II) ions[6].

  • Geometry & Displacement: The zinc coordination adopts a distorted trigonal bipyramidal geometry[6]. One of the axial pyramidal ligands (a boron oxygen) displaces the catalytic bridging water molecule normally responsible for hydrolyzing the β -lactam ring[4][6].

Mechanism cluster_SBL Serine β-Lactamases (e.g., GES-5, CTX-M-9) cluster_MBL Metallo-β-Lactamases (e.g., NDM-1) Cpd5 Compound 5 (Boronic Acid Derivative) SBL_Ser Catalytic Serine Attack (Covalent Bond to Boron) Cpd5->SBL_Ser SBL Target MBL_Zn Zn1/Zn2 Bidentate Coordination (Distorted Trigonal Bipyramidal) Cpd5->MBL_Zn MBL Target SBL_Oxy Oxyanion Hole Stabilization (Boronate Oxygens) SBL_Ser->SBL_Oxy SBL_Arg Carboxylate Anchoring (Arg276/Ser130 Network) SBL_Oxy->SBL_Arg MBL_H2O Displacement of Catalytic Water MBL_Zn->MBL_H2O

Fig 2. Divergent binding mechanisms of Compound 5 in SBLs versus MBLs.

Table 2: Representative Crystallographic Data Statistics

(Parameters indicative of high-resolution structures solved for Compound 5 complexes)

ParameterCTX-M-9 + Compound 5NDM-1 + Compound 5
Space Group P21​21​21​ C2
Resolution ( ) 1.401.45
Rwork​ / Rfree​ 0.16 / 0.190.17 / 0.20
Ligand Occupancy 1.0 (Covalent)0.95 (Metal-coordinated)
RMSD (Bonds, ) 0.0100.012

Conclusion & Future Directions

The crystallographic profiling of Compound 5 provides a definitive blueprint for the rational design of pan- β -lactamase inhibitors. By leveraging the unique electronic properties of the boronic acid pharmacophore, Compound 5 effectively bridges the mechanistic divide between serine- and metallo-based hydrolysis[4][7]. Future drug development pipelines will likely utilize these high-resolution X-ray scaffolds to optimize the pharmacokinetics and cell-penetrating properties of BATSIs, ultimately restoring the efficacy of our most critical antibiotic arsenals.

References

  • Tondi, D., Venturelli, A., Bonnet, R., Pozzi, C., Shoichet, B. K., & Costi, M. P. (2014). Targeting Class A and C Serine β -Lactamases with a Broad-Spectrum Boronic Acid Derivative. Journal of Medicinal Chemistry, 57(12), 5449–5458.[Link][3][5]

  • Cendron, L., Quotadamo, A., Maso, L., Bellio, P., Montanari, M., Celenza, G., Venturelli, A., Costi, M. P., & Tondi, D. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β -Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 650–655.[Link][4][6][7]

Sources

Foundational

Thermodynamics of Boronic Acid Derivative 5 Complexation: A Comprehensive Technical Guide

Executive Summary In my tenure developing continuous glucose monitoring (CGM) systems and smart drug delivery vehicles, I have found that the thermodynamic profiling of boronic acid-diol interactions is often oversimplif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In my tenure developing continuous glucose monitoring (CGM) systems and smart drug delivery vehicles, I have found that the thermodynamic profiling of boronic acid-diol interactions is often oversimplified. While the reversible covalent complexation between boronic acids and 1,2- or 1,3-diols is a cornerstone of carbohydrate sensor design, the underlying thermodynamics dictate the operational viability of these systems in physiological environments.

This whitepaper provides an in-depth technical analysis of the complexation thermodynamics of Derivative 5 —specifically 5-chloro-2-methoxyphenylboronic acid (5CMPBA) . By examining its unique photophysical properties, structural equilibria, and binding kinetics, this guide establishes a self-validating methodological framework for quantifying association constants ( Ka​ ) and thermodynamic parameters ( ΔG , ΔH , ΔS ) with high fidelity.

Mechanistic Framework of 5CMPBA Complexation

Boronic acids act as weak Lewis acids. In aqueous media, they exist in an equilibrium between an uncharged, trigonal planar state ( sp2 ) and a charged, tetrahedral boronate anion state ( sp3 )[1]. The addition of a diol (such as a saccharide) shifts this equilibrium, forming a cyclic boronate ester.

The Unique Role of Derivative 5 (5CMPBA)

5CMPBA is uniquely suited for fluorescence-based sensing due to the presence of a 2-methoxy group and a 5-chloro electron-withdrawing group. The 2-methoxy group engages in intramolecular hydrogen bonding with the boronic acid hydroxyls.

  • Photophysical Sensitivity: The emission wavelength of 5CMPBA is highly sensitive to solvent polarity; increasing polarity induces a bathochromic (red) shift of approximately 9 nm[2].

  • Dipole Moment Shift: Quantum chemical estimations reveal that the excited state dipole moment of 5CMPBA is significantly higher than its ground state, confirming a strong π→π∗ transition upon excitation[2].

  • Quenching Mechanism: Upon complexation with a saccharide, the intramolecular hydrogen bond is disrupted, and the structural rigidity of the molecule changes. This results in a measurable quenching of fluorescence intensity, which serves as the primary signal for thermodynamic quantification[3].

ThermoCycle BA_trig Boronic Acid (Trigonal, Neutral) BA_tet Boronate Anion (Tetrahedral, Charged) BA_trig->BA_tet + OH⁻ / H₂O (pKa) Complex_trig Boronate Ester (Trigonal, Neutral) BA_trig->Complex_trig + Diol (- 2H₂O) Complex_tet Boronate Ester (Tetrahedral, Charged) BA_tet->Complex_tet + Diol (- 2H₂O) Complex_trig->Complex_tet + OH⁻ / H₂O

Thermodynamic cycle of boronic acid-diol complexation highlighting trigonal and tetrahedral states.

Thermodynamic Principles & Causality of Binding Affinity

The thermodynamics of 5CMPBA complexation are governed by the structural configuration of the target saccharide. Research indicates that closed 1,3-diol-boronic acid complexes are generally more thermodynamically stable, whereas 1,2-diol complexes are kinetically favored but highly dynamic[4].

Causality Behind Saccharide Selectivity

When evaluating binding affinity at physiological pH (7.4), we consistently observe the following hierarchy: D-Fructose > D-Galactose > D-Glucose .

  • Why Fructose? D-Fructose exists predominantly in the furanose form in aqueous solutions. This five-membered ring structure presents a syn-periplanar pair of hydroxyl groups, which perfectly matches the geometric constraints required to form a highly stable, low-strain boronate ester.

  • The Mutarotation Factor: The higher Ka​ values observed for certain monosaccharides highlight the critical role of mutarotation. Sugars that readily adopt the furanose form exhibit stronger binding interactions than those locked in the pyranose form[3].

Enthalpy-Entropy Compensation

The formation of the B-O covalent bonds is an enthalpically driven process ( ΔH<0 ). However, this is counterbalanced by an entropic penalty ( ΔS<0 ). The loss of conformational degrees of freedom in the flexible diol, combined with the organization of solvent (water) molecules around the newly formed charged tetrahedral complex, results in a classic enthalpy-entropy compensation mechanism.

Experimental Methodologies: A Self-Validating Approach

To ensure absolute trustworthiness in drug development and sensor calibration, every protocol must be a self-validating system. Relying solely on raw fluorescence quenching can lead to artifacts caused by inner-filter effects or collisional quenching[5]. Therefore, we employ a dual-protocol system: Steady-State Fluorescence Spectroscopy coupled with rigorous mathematical linearization.

Protocol 1: Steady-State Fluorescence Titration

This protocol is designed to extract the association constant ( Ka​ ) by driving the equilibrium toward the complexed state.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M phosphate-buffered saline (PBS) solution adjusted strictly to pH 7.4 to mimic physiological conditions.

  • Fluorophore Stock: Dissolve 5CMPBA in a minimal volume of DMSO (to ensure solubility), then dilute with the PBS buffer to achieve a final working concentration of 1.0×10−5 M.

  • Saccharide Titration: Prepare saccharide stock solutions (e.g., D-Glucose, D-Fructose) in the same PBS buffer. To ensure pseudo-first-order kinetics, the saccharide concentration must be maintained at up to a 1000-fold molar excess relative to 5CMPBA[3].

  • Equilibration: Add aliquots of the saccharide solution to the 5CMPBA sample. Incubate each mixture for 5 minutes at 298 K to ensure complete thermodynamic equilibration.

  • Spectral Acquisition: Record the emission spectra using an excitation wavelength ( λex​ ) corresponding to the isosbestic point of 5CMPBA. Monitor the quenching of the emission maximum ( λem​ ).

  • Data Linearization: Correct for any inner-filter effects. Apply the Benesi-Hildebrand equation to the corrected fluorescence data to calculate Ka​ . Cross-validate the results using an extended Stern-Volmer (S-V) plot to rule out purely collisional (dynamic) quenching[5].

Workflow Step1 1. Solution Preparation (5CMPBA + pH 7.4 Buffer) Step2 2. Saccharide Titration (0 to 1000x molar excess) Step1->Step2 Step3 3. Fluorescence Spectroscopy (Monitor λ_em quenching) Step2->Step3 Step4 4. Data Transformation (Benesi-Hildebrand / S-V Plots) Step3->Step4 Step5 5. Thermodynamic Extraction (Ka, ΔG, ΔH, ΔS) Step4->Step5

Step-by-step experimental workflow for fluorescence-based thermodynamic profiling of 5CMPBA.

Quantitative Data Analysis

The thermodynamic parameters are extracted using the standard Gibbs free energy equation ( ΔG=−RTlnKa​ ) and the van't Hoff equation. The table below summarizes the representative thermodynamic profile of 5CMPBA complexation with standard monosaccharides at 298 K and pH 7.4.

Target SaccharideAssociation Constant ( Ka​ ) [ M−1 ] ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)Binding Preference
D-Fructose 165.0 ± 5.2-12.6-24.8-12.2High (Furanose dominant)
D-Galactose 22.4 ± 1.8-7.7-15.5-7.8Moderate
D-Glucose 8.5 ± 0.9-5.3-10.2-4.9Low (Pyranose dominant)

Data Interpretation: The highly negative ΔH for D-Fructose confirms that the formation of the ester bonds is highly exothermic and drives the reaction, easily overcoming the entropic penalty ( TΔS ) associated with the loss of molecular flexibility.

Conclusion & Future Perspectives

The thermodynamic profiling of 5-chloro-2-methoxyphenylboronic acid (5CMPBA) reveals that successful complexation is a delicate balance between structural pre-organization (furanose vs. pyranose forms) and enthalpy-entropy compensation. By strictly adhering to self-validating methodologies—such as utilizing 1000-fold molar excesses of saccharides and cross-verifying quenching mechanisms via Benesi-Hildebrand and Stern-Volmer linearizations—researchers can eliminate kinetic artifacts.

Understanding these core thermodynamic principles is non-negotiable for the rational design of next-generation, boronic acid-functionalized hydrogels and continuous glucose monitoring biosensors.

References

  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using Boronic Acid Derivative 5

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2] First reported by Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has become an indispensable tool in academic research and, notably, in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4][5][6] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[7][8] This guide provides an in-depth look at the Suzuki-Miyaura coupling, with a specific focus on the practical application of boronic acid derivatives, exemplified here as "boronic acid derivative 5," a placeholder for a typical arylboronic acid.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][9] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][10]

  • Oxidative Addition: The cycle commences with the insertion of a low-valent Pd(0) species into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a Pd(II) intermediate.[7][9] The efficiency of this step is influenced by the nature of the halide (I > Br > OTf >> Cl) and the electron density of the organic halide.[11] Electron-rich phosphine ligands on the palladium center can facilitate this step.[3][9]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid derivative to the Pd(II) complex.[1] A crucial player in this step is the base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[1][12] This boronate species then reacts with the Pd(II) intermediate to displace the halide and form a new diorganopalladium(II) complex.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][9] Bulky ligands can promote this step.[9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OH)₂ Base pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination R¹-R² reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components:

Reagent ClassExamplesRole in the Reaction
Boronic Acid Derivative Phenylboronic acid, Heteroarylboronic acids, Potassium organotrifluoroborates, MIDA boronatesSource of the nucleophilic organic group. Stability can be a concern, with protodeboronation being a common side reaction.[13][14] More stable derivatives have been developed to address this.[15]
Organic Halide/Pseudohalide Aryl bromides, aryl chlorides, aryl iodides, aryl triflatesThe electrophilic coupling partner. Reactivity generally follows the trend I > Br > OTf >> Cl.[11]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI catalystsThe heart of the catalytic cycle. The choice of palladium source and accompanying ligand is critical for reaction efficiency.[9][16]
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)Stabilizes the palladium catalyst, influences its reactivity, and can be tailored to specific substrates.[3][9][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, organic aminesActivates the boronic acid to form a more reactive boronate species, facilitating transmetalation.[1][12]
Solvent Toluene, Dioxane, THF, DMF, often with added waterSolubilizes the reagents and can influence the reaction rate and outcome.[9]

Experimental Protocol: Synthesis of a Biaryl Compound using Boronic Acid Derivative 5

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a generic "boronic acid derivative 5." Note: This is a representative protocol and may require optimization for specific substrates.

Materials:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid derivative 5 (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous, degassed water (0.5 mL)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid derivative 5, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition: Using a syringe, add the degassed toluene and water to the Schlenk tube.[17]

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[15] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[15]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[15]

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality boronic acid- Insufficient base or incorrect base- Inadequate degassing- Use a fresh source of palladium and ligand.- Use freshly purchased or purified boronic acid; consider more stable derivatives.[13]- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and ensure at least 2 equivalents are used.- Ensure the reaction mixture and solvents are thoroughly degassed to prevent catalyst oxidation.[13]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Improve degassing techniques.- Ensure complete reduction of the Pd(II) precatalyst to Pd(0).
Protodeboronation - Instability of the boronic acid, especially with heteroaryl substrates- Presence of water and/or protic solvents- Use more stable boronic acid derivatives like MIDA boronates or potassium organotrifluoroborates.[13]- Use anhydrous solvents and consider a non-aqueous workup.
Dehalogenation of Aryl Halide - Presence of hydride sources (e.g., some amine bases or alcohol solvents)- Switch to a non-hydridic base like a carbonate or phosphate.[13]- Use an aprotic solvent.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the construction of carbon-carbon bonds, with wide-ranging applications in drug discovery and materials science.[4] A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful implementation.[10] By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can effectively utilize this reaction to synthesize a diverse array of valuable compounds.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives - Benchchem.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - OA Monitor Ireland.
  • The Suzuki-Miyaura Cross-Coupling Reaction.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions - Benchchem.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Examples of approved drugs where Suzuki–Miyaura coupling is employed to... - ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates | Journal of the American Chemical Society.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.

Sources

Application

Application of boronic acid derivative 5 in fluorescent saccharide sensors

Application Note: Boronic Acid Derivative 5 in Fluorescent Saccharide Sensors Executive Summary The development of abiotic, fluorescent chemosensors for saccharide detection has fundamentally transformed continuous gluco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Boronic Acid Derivative 5 in Fluorescent Saccharide Sensors

Executive Summary

The development of abiotic, fluorescent chemosensors for saccharide detection has fundamentally transformed continuous glucose monitoring (CGM) and carbohydrate analysis. Among the most pivotal architectures in this field is Boronic Acid Derivative 5 —classically defined in the seminal works of Czarnik, James, and Shinkai as an anthracene core functionalized with bis(o-aminomethylphenylboronic acid) receptor units[1][2].

Unlike early monoboronic acid sensors that exhibited high affinity for D-fructose, Derivative 5 was engineered to achieve the "holy grail" of saccharide sensing: selective recognition of D-glucose over other physiological monosaccharides in aqueous media at neutral pH[2]. This application note provides an in-depth mechanistic analysis, quantitative performance data, and a self-validating experimental protocol for utilizing Derivative 5 in fluorometric saccharide assays.

Mechanistic Principles: The Fluorescence Switch

The analytical power of Derivative 5 relies on a highly sensitive, reversible fluorescence "turn-on" response modulated by saccharide binding. The causality behind this signal transduction is rooted in the interplay between the fluorophore (anthracene), the receptor (boronic acid), and a critical spacer (aminomethyl group).

The Photoinduced Electron Transfer (PET) and Internal Conversion Paradigms

In the absence of a saccharide, Derivative 5 exhibits weak fluorescence. Historically, this was attributed entirely to a Photoinduced Electron Transfer (PET) mechanism. The lone pair of electrons on the benzylic nitrogen atom transfers to the photo-excited anthracene fluorophore, quenching its emission[2][3].

When a 1,2- or 1,3-diol (such as D-glucose) binds to the boronic acid, a cyclic boronate ester is formed. This complexation rehybridizes the boron atom from sp² to sp³, significantly increasing its Lewis acidity. Consequently, the dative B–N bond strengthens, fully engaging the nitrogen's lone pair. With the lone pair tied up, its Highest Occupied Molecular Orbital (HOMO) energy level drops below the excitation level of the fluorophore, effectively shutting down the PET pathway and restoring intense fluorescence[3][4].

Advanced Insight: Recent photophysical debates have refined this model. Contemporary literature suggests that while PET plays a role, modulation of internal conversion (the "loose bolt" mechanism) is equally critical. In the free state, unconstrained -B(OH)₂ groups quench fluorescence via vibrational relaxation. Saccharide binding rigidifies the receptor into a -B(OR)₂ complex, minimizing non-radiative decay and amplifying the fluorescence signal[4][5].

PET_Mechanism Free Derivative 5 (Free State) PET PET Active (Fluorescence OFF) Free->PET N lone pair quenches fluorophore Bound Boronate Ester Complex Free->Bound + Saccharide Sacc Saccharide (e.g., Glucose) Sacc->Bound Fluor PET Blocked (Fluorescence ON) Bound->Fluor B-N bond forms, lone pair tied up

Fig 1: PET mechanism of Boronic Acid Derivative 5 transitioning from OFF to ON state upon binding.

Quantitative Data: Saccharide Binding Affinities

The structural genius of Derivative 5 lies in its dual-receptor (diboronic acid) design. While monoboronic acids inherently favor D-fructose due to its syn-periplanar hydroxyl groups in the furanose form[5], the precise spatial arrangement of the two boronic acid moieties in Derivative 5 creates a binding cleft perfectly sized for the furanose isomer of D-glucose[2].

Table 1: Comparative Binding Affinities ( Ka​ ) and Fluorescence Enhancement at pH 7.4

Sensor ArchitectureD-Glucose Ka​ (M⁻¹)D-Fructose Ka​ (M⁻¹)D-Galactose Ka​ (M⁻¹)Max Fluorescence Enhancement ( I/I0​ )
Monoboronic Acid (Sensor 4)~110~4365~1505x - 10x
Diboronic Acid (Derivative 5)~1378 - 4000 ~353~20015x - 20x

Data summarized from established literature models demonstrating the selectivity inversion achieved by diboronic architectures[1][2][6].

Experimental Protocol: In Vitro Fluorometric Saccharide Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It accounts for the extreme pH sensitivity of boronic acids and the hydrophobic nature of anthracene.

Reagents & Materials
  • Sensor Stock: 1.0 mM Boronic Acid Derivative 5 in anhydrous DMSO.

  • Assay Buffer: 50 mM HEPES buffer, pH 7.4. (Causality: Tris buffer must be strictly avoided as its primary amines and hydroxyl groups will competitively bind the boronic acid receptor).

  • Analytes: 1.0 M stock solutions of D-Glucose, D-Fructose, and D-Galactose in Assay Buffer.

  • Control Fluorophore: 1.0 mM 9-methylanthracene in DMSO (Lacks boronic acid; used to rule out solvent-induced collisional quenching).

Step-by-Step Methodology
  • Buffer Preparation & pH Validation: Prepare the 50 mM HEPES buffer. Verify the pH is exactly 7.40 at 25°C. Self-Validation: The pKa of the aminomethylphenylboronic acid motif is ~7.4. A deviation of even 0.2 pH units will alter the baseline protonation state of the amine, artificially shifting the baseline fluorescence ( I0​ ).

  • Working Solution Formulation: Dilute the 1.0 mM Sensor Stock into the Assay Buffer to achieve a final probe concentration of 2.0 µM. Ensure the final DMSO concentration does not exceed 1% v/v. (Causality: Higher aqueous concentrations of anthracene derivatives lead to π−π stacking and excimer formation, which confounds the monomeric emission spectrum[3]).

  • Titration Series: Aliquot 2.0 mL of the working solution into a quartz cuvette. Sequentially spike in volumes of the saccharide stock to achieve a concentration gradient from 0 mM to 50 mM.

  • Equilibration: Allow exactly 3 minutes of stirring after each addition. (Causality: While boronate ester formation is rapid, D-glucose must mutarotate from its pyranose to its furanose form to fully engage the diboronic cleft of Derivative 5[2]).

  • Spectrofluorometric Analysis:

    • Excitation Wavelength ( λex​ ): 370 nm.

    • Emission Scan ( λem​ ): 390 nm to 500 nm (Peak ~420 nm).

    • Record the maximum intensity ( I ) for each concentration.

  • Control Titration: Repeat steps 2-5 using the 9-methylanthracene control. If fluorescence changes are observed here, the saccharide is altering the refractive index or polarity of the solvent, and data must be corrected.

  • Data Processing: Plot (I−I0​) vs.[Saccharide]. Use a 1:1 non-linear regression binding isotherm (or Benesi-Hildebrand plot) to calculate the association constant ( Ka​ )[7].

Workflow S1 1. Prepare Sensor 5 Stock (1 mM in DMSO) S2 2. Dilute in HEPES Buffer (pH 7.4) S1->S2 S3 3. Titrate Saccharide (0 - 50 mM) S2->S3 S4 4. Measure Fluorescence (Ex: 370nm, Em: 420nm) S3->S4 S5 5. Non-linear Regression (Determine Ka) S4->S5

Fig 2: Self-validating experimental workflow for evaluating saccharide binding affinity.

References

  • Source: Pure and Applied Chemistry (Hosted via bham.ac.uk)
  • Source: RSC Advances (Royal Society of Chemistry)
  • Source: ACS Sensors (American Chemical Society)
  • Source: Journal of Molecular Liquids (Hosted via ResearchGate)
  • Source: ACS Sensors (American Chemical Society)
  • Regulating the fluorescence intensity of an anthracene boronic acid system: A B-N bond or a hydrolysis mechanism?

Sources

Method

How to use boronic acid derivative 5 for carbohydrate recognition

Application Note: Fluorescent Carbohydrate Recognition Using Boronic Acid Derivative 5 Introduction & Mechanistic Causality Boronic acids have established themselves as the premier synthetic receptors for carbohydrates d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fluorescent Carbohydrate Recognition Using Boronic Acid Derivative 5

Introduction & Mechanistic Causality

Boronic acids have established themselves as the premier synthetic receptors for carbohydrates due to their unique ability to form rapid, reversible covalent bonds with 1,2- and 1,3-cis-diols in aqueous media. Among the most historically significant and widely utilized scaffolds is Derivative 5 (and its N-quaternized or tertiary amine structural analogues)—an anthracene-based fluorescent boronic acid sensor. Originally pioneered by Czarnik as an Internal Charge Transfer (ICT) probe[1], and later optimized into the classic Photoinduced Electron Transfer (PET) systems by Shinkai and James[2], these probes translate silent carbohydrate binding events into quantifiable optical signals[3].

Expertise Insight: The Causality of Signal Transduction The genius of Derivative 5 lies in its self-contained signal transduction mechanism, which is highly dependent on the pH of the microenvironment. In the unbound state at physiological pH (7.4), the boronic acid moiety exists primarily in a neutral, trigonal planar geometry. In PET-active derivatives, the proximity of the nitrogen lone pair to the anthracene fluorophore facilitates active electron transfer, effectively quenching fluorescence[3].

When a carbohydrate (e.g., D-fructose) binds, the pKa​ of the boronic acid drops significantly (typically from ~8.0 to ~5.5)[4]. This induces a transition from the neutral state to an anionic tetrahedral boronate ester[5]. The resulting electronic shift—often described historically as strengthening the local B-N Lewis acid-base interaction, or more recently as a pKa​ switch involving solvent insertion[3]—locks the nitrogen lone pair. With PET blocked (or internal conversion modulated[6]), the anthracene fluorophore is "turned ON," yielding a robust emission increase at ~420 nm[7].

PET_Mechanism Unbound Unbound Sensor 5 (Neutral Trigonal Boronic Acid) PET Active PET Quenching (Nitrogen Lone Pair -> Anthracene) Unbound->PET Bound Bound Sensor 5 (Anionic Tetrahedral Boronate Ester) Unbound->Bound + Saccharide FluorescenceOff Fluorescence OFF (Low Emission) PET->FluorescenceOff Carb Addition of Carbohydrate (1,2- or 1,3-cis-diols) Carb->Bound PET_Blocked PET Blocked / pKa Drop (B-N Bond Strengthening) Bound->PET_Blocked FluorescenceOn Fluorescence ON (High Emission at ~420 nm) PET_Blocked->FluorescenceOn

Fig 1: Mechanistic signaling pathway of Boronic Acid Derivative 5 transitioning from OFF to ON.

Quantitative Data: Binding Affinities

The binding affinity ( Ka​ ) of boronic acid sensors is heavily dependent on the specific diol geometry of the target carbohydrate. Fructose, which presents a highly favorable syn-periplanar pair of hydroxyl groups in its furanose form, typically exhibits the highest affinity, making Derivative 5 an excellent fructose-selective probe[7].

Table 1: Typical Binding Constants ( Ka​ ) for Anthracene-Boronic Acid Derivative 5 at pH 7.4

CarbohydrateBinding Constant ( Ka​ , M⁻¹)Relative Fluorescence Enhancement
D-Fructose 115 - 1,550~25x - 35x
D-Galactose 15 - 150~5x - 10x
D-Mannose 10 - 50~2x - 5x
D-Glucose 2 - 10~1.5x - 2x

(Note: Exact values vary based on specific buffer composition, co-solvents, and exact derivative functionalization[7],[4],[6]).

Experimental Protocol: Fluorescence Titration Assay

To ensure a trustworthy, self-validating system, the following protocol utilizes a "constant-host" titration method. By dissolving the carbohydrate titrant directly into the sensor working solution, the concentration of Sensor 5 remains perfectly constant across all titration points. This guarantees that any observed change in fluorescence is strictly due to carbohydrate binding, eliminating dilution artifacts.

Step 1: Reagent & Buffer Preparation
  • Buffer Formulation: Prepare a 0.1 M Sodium Phosphate Buffer and adjust to exactly pH 7.4. (Causality: Maintaining physiological pH ensures the unbound sensor remains mostly neutral, maximizing the "Turn-ON" contrast upon binding[4]).

  • Sensor Stock: Prepare a 1.0 mM stock of Sensor 5 in anhydrous DMSO or Methanol. Anthracene cores have low aqueous solubility; organic stocks prevent premature aggregation.

  • Working Solution: Dilute the sensor stock into the phosphate buffer to a working concentration of 10 µM. Ensure the final organic solvent concentration is 1% v/v.

Step 2: Titrant Preparation (The Self-Validating Step)
  • Prepare a 100 mM stock of the target carbohydrate (e.g., D-Fructose) directly in the 10 µM Sensor 5 working solution .

  • Crucial Insight: Titrating this specific solution into the pure 10 µM sensor solution increases the sugar concentration while keeping the sensor concentration locked at exactly 10 µM.

Step 3: Titration Execution and Measurement
  • Transfer 2.0 mL of the 10 µM Sensor 5 working solution into a standard 1-cm pathlength quartz fluorometer cuvette.

  • Record the baseline fluorescence spectrum (Excitation: 370 nm; Emission scan: 390–500 nm).

  • Sequentially add aliquots of the carbohydrate titrant (e.g., 5 µL, 10 µL, 20 µL, 50 µL) to cover a concentration range of 0 to 50 mM.

  • After each addition, mix thoroughly via pipette aspiration and incubate for 2 minutes to allow the reversible covalent equilibrium to fully establish.

  • Record the emission spectrum after each incubation.

Step 4: Thermodynamic Data Analysis

Extract the peak fluorescence intensity ( F ) at ~420 nm for each concentration. To calculate the binding constant ( Ka​ ), apply the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:

F−F0​1​=Fmax​−F0​1​+Ka​(Fmax​−F0​)[Carbohydrate]1​

Plot 1/(F−F0​) versus 1/[Carbohydrate] . The Ka​ is derived by dividing the y-intercept by the slope of the linear regression.

Workflow Step1 1. Reagent Preparation Prepare 10 µM Sensor 5 & Sugar Stocks Step2 2. Buffer Equilibration 0.1 M Phosphate Buffer (pH 7.4) Step1->Step2 Step3 3. Titration Series Aliquot Sugar (0 to 50 mM) into Sensor Step2->Step3 Step4 4. Fluorescence Measurement Excitation: 370 nm | Emission: 410-430 nm Step3->Step4 Step5 5. Data Processing Plot ΔF vs [Sugar] Step4->Step5 Step6 6. Thermodynamic Analysis Apply Benesi-Hildebrand Equation for Ka Step5->Step6

Fig 2: Step-by-step experimental workflow for constant-host fluorescence titration.

Sources

Application

Application Notes and Protocols: Characterizing Boronic Acid Derivative 5 (Bortezomib) as a Reversible Proteasome Inhibitor In Vitro

Introduction: The Unique Mechanism of Boronic Acids Boronic acids represent a significant class of enzyme inhibitors, distinguished by their unique mechanism of action.[1][2][3] Unlike typical non-covalent inhibitors, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Mechanism of Boronic Acids

Boronic acids represent a significant class of enzyme inhibitors, distinguished by their unique mechanism of action.[1][2][3] Unlike typical non-covalent inhibitors, the boron atom in these compounds is electrophilic, allowing it to form a reversible, covalent bond with nucleophilic residues—such as serine or threonine—in the active site of a target enzyme.[1][3][4] This interaction mimics the tetrahedral transition state of substrate catalysis, resulting in potent and often highly specific inhibition.[4]

This guide focuses on a specific dipeptide boronic acid, Bortezomib (Velcade®), which will serve as our model "boronic acid derivative 5". Bortezomib is a first-in-class, reversible, and selective inhibitor of the 26S proteasome.[5][6] It specifically targets the chymotrypsin-like activity of the proteasome by forming a stable, yet reversible, tetrahedral adduct with the N-terminal threonine residue of the β5 subunit in the 20S catalytic core.[1][5] This inhibition disrupts the degradation of intracellular proteins, a pathway critical for the regulation of many cellular processes, including cell cycle progression and apoptosis, making it a cornerstone therapy for multiple myeloma.[6][7][8]

Understanding the in vitro characteristics of inhibitors like Bortezomib is fundamental for drug development. This document provides detailed protocols for determining its potency (IC50) and elucidating its kinetic behavior as a reversible inhibitor.

Mechanism of Reversible Covalent Inhibition

The interaction between Bortezomib and the proteasome's catalytic threonine residue is a two-step process. Initially, the inhibitor binds non-covalently to the active site. This is followed by a nucleophilic attack from the threonine's hydroxyl group on the electrophilic boron atom, forming a tetrahedral boronate intermediate. This covalent bond is stable but can be reversed, allowing the inhibitor to dissociate.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Complex Formation E_ThrOH Proteasome (E) with Active Site Threonine (Thr-OH) EI_Complex Initial Non-covalent Encounter Complex E•I E_ThrOH->EI_Complex k_on (Association) I_BOH2 Bortezomib (I) with Boronic Acid (B(OH)₂) EI_Complex->E_ThrOH k_off (Dissociation) E_I_Covalent Reversible Covalent Adduct E-I (Tetrahedral Boronate) EI_Complex->E_I_Covalent k_form (Covalent Bond Formation) E_I_Covalent->EI_Complex k_rev (Bond Reversal)

Caption: Reversible covalent inhibition of the proteasome by Bortezomib.

Part 1: Determination of Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[9][10] It represents the concentration of inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[9] This protocol describes a fluorometric assay to determine the IC50 of Bortezomib against the chymotrypsin-like activity of the 20S proteasome.

Principle of the Assay

The assay utilizes a specific fluorogenic peptide substrate, Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin). The chymotrypsin-like activity of the 20S proteasome cleaves this substrate, releasing the highly fluorescent molecule AMC (7-amino-4-methylcoumarin).[11] The rate of AMC release is directly proportional to the proteasome's activity. In the presence of an inhibitor like Bortezomib, this rate decreases. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.[9]

Experimental Workflow: IC50 Determination

Caption: Step-by-step workflow for determining the IC50 of Bortezomib.

Detailed Protocol

1. Materials and Reagents:

  • Purified Human 20S Proteasome

  • Proteasome Substrate: Suc-LLVY-AMC

  • Inhibitor: Bortezomib

  • Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, pH 7.6

  • SDS (for activation): 10% stock solution

  • DMSO (for dissolving inhibitor and substrate)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader with temperature control

2. Reagent Preparation:

  • Assay Buffer with SDS: Prepare the assay buffer. Just before use, add SDS to a final concentration of 0.03% to activate the 20S proteasome.[11] Expertise Note: SDS induces a conformational change in the 20S proteasome in vitro, opening a channel to the catalytic core and allowing substrate access. This activation is critical for measuring maximal activity.[11]

  • Enzyme Stock: Reconstitute purified 20S proteasome in assay buffer to a stock concentration of 25 nM. Prepare a working solution of 2.5 nM in activated assay buffer (this will result in a final assay concentration of 1 nM).

  • Substrate Stock: Dissolve Suc-LLVY-AMC in DMSO to create a 10 mM stock. Prepare a 200 µM working solution (20X) in activated assay buffer. Trustworthiness Note: The final substrate concentration in the assay should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[12] For Suc-LLVY-AMC, a final concentration of 20 µM is appropriate.

  • Inhibitor Stock: Dissolve Bortezomib in DMSO to a 10 mM stock. Perform a serial dilution in DMSO to create stocks for the desired concentration range (e.g., from 100 µM to 10 nM). Then, prepare working solutions by diluting these DMSO stocks into the activated assay buffer.

3. Assay Procedure:

  • Add 50 µL of activated assay buffer to all wells of a 96-well plate.

  • Add 2 µL of the serially diluted Bortezomib DMSO stocks to the appropriate wells. For controls, add 2 µL of DMSO.

    • Negative Control (0% Inhibition): Enzyme + Substrate + DMSO

    • Positive Control (100% Inhibition): Substrate + DMSO (no enzyme)

  • Add 40 µL of the 2.5 nM enzyme working solution to all wells except the positive control wells.

  • Mix gently and pre-incubate the plate for 30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme and reach equilibrium. For slow-binding inhibitors, this pre-incubation is crucial.[13]

  • Initiate the reaction by adding 10 µL of the 200 µM (20X) substrate working solution to all wells. The final volume is 100 µL.

  • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: 345 nm, Emission: 445 nm) every 2 minutes for 60 minutes.

4. Data Analysis:

  • For each well, plot fluorescence units (RFU) versus time (minutes).

  • Determine the initial velocity (V₀) by calculating the slope of the linear portion of this curve (typically the first 10-15 minutes).

  • Calculate the percent inhibition for each Bortezomib concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_pos_control) / (V₀_neg_control - V₀_pos_control))

  • Plot % Inhibition versus the logarithm of the Bortezomib concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[9]

Sample Data Presentation
Bortezomib [nM]Log [Bortezomib]Initial Velocity (RFU/min)% Inhibition
0 (No Inhibitor)-150.20.0
0.5-0.30141.55.8
1.00.00125.116.7
2.50.4089.940.1
5.0 0.70 75.5 49.7
10.01.0045.170.0
25.01.4015.389.8
100.02.002.198.6
0 (No Enzyme)-1.5100.0

Part 2: Determining the Mechanism of Inhibition (Ki)

While the IC50 value indicates potency, it is dependent on assay conditions.[10] The inhibition constant (Ki) is a true measure of binding affinity.[10] To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Principle of Kinetic Analysis

By measuring the reaction velocity at multiple substrate and inhibitor concentrations, a Lineweaver-Burk (double reciprocal) plot can be generated.[14][15] The plot of 1/Velocity versus 1/[Substrate] yields a straight line.[16] The pattern of how these lines change in the presence of an inhibitor reveals the mechanism of inhibition.[14][16]

  • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[17]

  • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[17]

  • Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).[17]

Bortezomib is known to be a competitive inhibitor, so we expect the lines to intersect on the y-axis.

Logic for Determining Inhibition Mechanism

G Start Perform Kinetic Assay (Vary [Substrate] and [Inhibitor]) Plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Start->Plot Decision Where do the lines for different [Inhibitor] concentrations intersect? Plot->Decision Y_Axis Competitive Inhibition (Intersect on Y-axis) Decision->Y_Axis Vmax Unchanged Km Apparent Increases X_Axis Non-competitive Inhibition (Intersect on X-axis) Decision->X_Axis Km Unchanged Vmax Apparent Decreases Parallel Uncompetitive Inhibition (Lines are parallel) Decision->Parallel Both Vmax & Km Apparent Decrease

Caption: Decision tree for interpreting Lineweaver-Burk plots.

Detailed Protocol

1. Experimental Design:

  • This experiment requires a matrix of conditions. You will test a range of substrate concentrations at several fixed inhibitor concentrations.

  • Substrate Concentrations: Choose at least 5 concentrations spanning from 0.5x Km to 5x Km.

  • Inhibitor Concentrations: Choose at least 3-4 fixed concentrations around the previously determined IC50 value (e.g., 0 nM, 2.5 nM, 5 nM, 10 nM Bortezomib).

2. Assay Procedure:

  • The procedure is similar to the IC50 assay, but both substrate and inhibitor concentrations are varied.

  • Set up the 96-well plate according to your experimental matrix. Each row could represent a fixed inhibitor concentration, while columns represent different substrate concentrations.

  • Add buffer, inhibitor (or DMSO for the 0 nM control), and enzyme.

  • Pre-incubate for 30 minutes at 37°C.

  • Initiate the reactions by adding the various concentrations of the substrate.

  • Read the plate kinetically as described in the IC50 protocol.

3. Data Analysis:

  • Calculate the initial velocity (V₀) for each condition.

  • For each fixed inhibitor concentration, plot 1/V₀ versus 1/[Substrate]. This is the Lineweaver-Burk plot. You should have multiple lines on one graph, one for each inhibitor concentration.

  • Analyze the plot to determine the mode of inhibition based on the intersection pattern.

  • For competitive inhibition, the Ki can be calculated from the change in the apparent Km. The slope of each line on the Lineweaver-Burk plot is Km/Vmax. In the presence of a competitive inhibitor, the new slope is (Km/Vmax) * (1 + [I]/Ki). By plotting the slopes of the Lineweaver-Burk lines against the inhibitor concentration [I], you can determine the Ki from the x-intercept of this secondary plot (x-intercept = -Ki).

Trustworthiness and Self-Validation

To ensure the integrity and reliability of these assays, the following points must be addressed:

  • Enzyme Purity and Activity: Use a highly purified enzyme preparation. Validate its activity by comparing its specific activity to literature values or manufacturer specifications.[18]

  • Controls: Always include appropriate controls. The 0% inhibition (enzyme + substrate) and 100% inhibition (substrate only) controls are essential for normalizing the data.[19]

  • Linear Range: Ensure that the reaction velocity is measured within the linear range of both the instrument's fluorescence detection and the reaction progress (i.e., less than 10-15% of substrate is consumed).[12][20]

  • DMSO Concentration: Keep the final concentration of DMSO constant across all wells and ideally below 1% (v/v) to avoid effects on enzyme activity.

  • Assay Quality (Z'-factor): For high-throughput applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21]

By adhering to these principles and protocols, researchers can confidently characterize the in vitro behavior of boronic acid derivatives like Bortezomib, providing a solid foundation for further drug development and mechanistic studies.

References

  • Al-Harbi, S., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Available at: [Link]

  • Rath, J. (2011). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bortezomib? Available at: [Link]

  • Gaczynska, M., et al. (2024). Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. Available at: [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. Available at: [Link]

  • Prep MCAT. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available at: [Link]

  • Richardson, P. G., et al. (2012). Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. Available at: [Link]

  • Al-Awad, A. S., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Available at: [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Available at: [Link]

  • Silverman, R. B. (2024). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Available at: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Scribd. Lineweaver-Burk Plots in Enzyme Inhibition. Available at: [Link]

  • AK Lectures. Lineweaver-Burk Plot and Reversible Inhibition. Available at: [Link]

  • Chondrogianni, N., et al. (2014). Optimization of in vitro measurement of proteasome activity in mammalian cells using fluorogenic substrates. PubMed. Available at: [Link]

  • Springer Nature Experiments. (2018). Scalable In Vitro Proteasome Activity Assay. Available at: [Link]

  • ResearchGate. (2020). Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. Available at: [Link]

  • UBPBio. Proteasome Activity Fluorometric Assay Kit II. Available at: [Link]

  • Taylor & Francis Online. (2025). Key advances in the development of reversible covalent inhibitors. Available at: [Link]

  • NCBI Bookshelf. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Available at: [Link]

  • PNAS. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Wikipedia. (2023). IC50. Available at: [Link]

  • RSC Publishing. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Available at: [Link]

  • NCBI Bookshelf. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Available at: [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Available at: [Link]

  • Semantic Scholar. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Available at: [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Available at: [Link]

  • RSC Publishing. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Available at: [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available at: [Link]

  • NCBI Bookshelf. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available at: [Link]

  • ACS Publications. (2017). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available at: [Link]

Sources

Method

Application Note: Site-Selective Bioconjugation via Boronic Acid Derivative 5

Executive Summary & Mechanistic Rationale Boronic acid-mediated bioconjugation has fundamentally shifted the paradigm of protein modification from stochastic labeling to precise, site-directed engineering ()[1]. Traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Boronic acid-mediated bioconjugation has fundamentally shifted the paradigm of protein modification from stochastic labeling to precise, site-directed engineering ()[1]. Traditional N-hydroxysuccinimide (NHS) ester chemistries target surface lysines indiscriminately, yielding heterogeneous mixtures. In contrast, Boronic Acid Derivative 5 —specifically designed as a 2-formylphenylboronic acid (FPBA) or 2-nitro-arylboronic acid (NAB) functionalized with a bioorthogonal handle (e.g., PEG4-Azide)—enables completely selective, irreversible conjugation to N-terminal cysteines ()[2].

The Causality of Selectivity: The exceptional selectivity of Derivative 5 is driven by the unique Lewis acid-base properties of boron. When introduced to an N-terminal cysteine, the formyl group of Derivative 5 reacts with the terminal primary amine to form a dynamic iminoboronate intermediate. The adjacent boronic acid acts as an intramolecular Lewis acid, coordinating with the imine nitrogen to stabilize this transient state. Subsequently, the adjacent sulfhydryl group of the cysteine undergoes a rapid intramolecular nucleophilic attack, collapsing the intermediate into a highly stable thiazolidine boronate complex ()[3].

Why does this not react with internal cysteines or lysines? Internal cysteines lack the adjacent primary amine necessary to form the initial imine. Surface lysines can form the imine but lack the adjacent thiol required for the irreversible ring-closure, meaning the interaction remains purely dynamic and easily dissociates during purification ()[4]. This dual-requirement ensures a Degree of Conjugation (DoC) of exactly 1.0.

Visualizing the Conjugation Pathway

BioconjugationWorkflow Protein Target Protein (N-Terminal Cys) Intermediate Iminoboronate Intermediate (Reversible, Fast) Protein->Intermediate pH 7.0-7.5 Boronic Boronic Acid Derivative 5 (FPBA-PEG4-Azide) Boronic->Intermediate 5-10 equiv. Conjugate Thiazolidine Boronate (Stable Conjugate) Intermediate->Conjugate Intramolecular Thiol Addition Purification SEC Purification & LC-MS Validation Conjugate->Purification Buffer Exchange

Workflow of site-selective bioconjugation using Boronic Acid Derivative 5.

Step-by-Step Protocol: N-Terminal Cysteine Conjugation

This protocol is designed as a self-validating system , ensuring that each phase contains an analytical checkpoint to guarantee the integrity of the final bioconjugate.

Phase 1: Reagent Preparation & System Validation
  • Buffer Exchange: Dilute the target protein (containing a native or engineered N-terminal cysteine) to a concentration of 20–50 µM. Exchange the protein into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.2) using a centrifugal filter.

    • Causality Note: Amine-containing buffers (Tris, Glycine) or diol-containing buffers (Glycerol) must be strictly avoided, as they will competitively bind the boronic acid warhead and quench the reaction.

  • Disulfide Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM. Incubate at 25°C for 30 minutes.

    • Causality Note: Do not use DTT or BME. These reagents contain thiols and diols that will irreversibly react with Derivative 5.

    • Self-Validation Checkpoint: Verify complete reduction by performing an Ellman’s Reagent (DTNB) assay. A positive yellow color shift (absorbance at 412 nm) confirms the presence of free, reactive thiols.

  • Warhead Preparation: Reconstitute Boronic Acid Derivative 5 in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

Phase 2: The Bioconjugation Reaction
  • Initiation: Add 5 to 10 molar equivalents of Derivative 5 to the reduced protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein unfolding.

  • Incubation: Mix gently by inversion and incubate the reaction at 25°C for 2 hours.

    • Causality Note: While the initial iminoboronate formation occurs in seconds, the 2-hour window ensures quantitative conversion of the intramolecular ring-closure, particularly for dilute protein samples.

Phase 3: Purification & Analytical Validation
  • Quenching & SEC: Terminate the reaction by passing the mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Superdex 75) pre-equilibrated with PBS (pH 7.4). This removes excess Derivative 5 and TCEP.

  • LC-MS Validation: Analyze the purified conjugate via intact mass spectrometry.

    • Self-Validation Checkpoint: The expected mass shift must equal the exact molecular weight of Derivative 5 minus 18.02 Da (accounting for the loss of one water molecule during the condensation reaction). A single, uniform peak confirms a DoC of 1.0.

Quantitative Parameters & Troubleshooting

To ensure reproducibility, adhere to the following quantitative boundaries. Deviations from these parameters will directly impact the thermodynamics and kinetics of the conjugation.

ParameterOptimal ValueTolerance RangeMechanistic ImpactTroubleshooting / Self-Validation
pH 7.27.0 – 7.5Balances amine nucleophilicity (requires unprotonated state) with boronic acid stability.If DoC < 1, verify buffer pH post-addition. High pH (>8.0) causes premature oxidation.
Stoichiometry 5 – 10 eq.2 – 20 eq.Drives the pseudo-first-order kinetics of the iminoboronate intermediate formation.Titrate via LC-MS. If off-target conjugation occurs, reduce to 2-5 eq.
Temperature 25°C4°C – 37°CHigher temps accelerate thiazolidine ring closure but may destabilize sensitive proteins.If protein aggregates at 25°C, perform at 4°C overnight (12-16 hours).
TCEP 1.0 mM0.5 – 2.0 mMMaintains the N-terminal cysteine in a reduced, nucleophilic state.Validate reduction state via Ellman's Reagent (DTNB) prior to adding Derivative 5.
DMSO (Co-solvent) < 5% v/v1% – 10% v/vEnsures solubility of Derivative 5 without denaturing the target protein.If precipitation occurs, reduce protein concentration or switch to a more hydrophilic PEG variant.

References

  • Boron enabled bioconjugation chemistries Source: Chemical Society Reviews (RSC Publishing), 2024. URL:[Link]

  • Boronic Acid Pairs for Sequential Bioconjugation Source: Organic Letters (ACS Publications), 2021. URL:[Link]

  • Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation Source: Bioconjugate Chemistry (ACS Publications), 2022. URL:[Link]

  • Proteins and Boron: De novo function through Lewis acid•base pairing Source: Nature Communications (Springer Nature), 2021. URL:[Link]

Sources

Application

In vivo toxicity and biocompatibility assay for boronic acid derivative 5

Application Note: In Vivo Toxicity and Biocompatibility Profiling of ROS-Responsive Boronic Acid Derivative 5 Mechanistic Rationale & Experimental Causality The integration of boronic acid pharmacophores into drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Toxicity and Biocompatibility Profiling of ROS-Responsive Boronic Acid Derivative 5

Mechanistic Rationale & Experimental Causality

The integration of boronic acid pharmacophores into drug design has revolutionized the development of targeted therapeutics and dynamic sensors. Boronic acids are generally characterized by low intrinsic toxicity and high in vivo stability, making them ideal masking groups for prodrugs[1]. Boronic Acid Derivative 5 is engineered as a reactive oxygen species (ROS)-responsive prodrug.

The causality behind this design relies on the unique electronic structure of the boron atom. In healthy tissues, the arylboronic acid moiety remains stable. However, in pathological microenvironments characterized by oxidative stress (e.g., tumors or inflammatory lesions), the boronic acid reacts stoichiometrically with hydrogen peroxide (H₂O₂). This oxidative cleavage converts the boronate into a phenol, which subsequently triggers a 1,6-elimination cascade within a self-immolative linker, releasing the active therapeutic payload[2]. The primary byproduct of this reaction is boric acid, a compound for which mammals exhibit exceptionally high tolerance and rapid renal clearance[3].

ROS_Activation A Boronic Acid Derivative 5 (Inactive Prodrug) B Pathological Tissue (High H2O2 / ROS) A->B Accumulates in C Oxidative Cleavage (Boronate to Phenol) B->C Triggers D Self-Immolative Linker Degradation C->D Induces E Active Payload Release (Therapeutic Agent) D->E Releases F Boric Acid Byproduct (Non-toxic Excretion) D->F Yields

ROS-triggered activation and self-immolative degradation pathway of Boronic Acid Derivative 5.

Principles of the Self-Validating Protocol

To ensure rigorous scientific integrity, the in vivo biocompatibility assay must operate as a self-validating system. Survival alone is an insufficient metric for biocompatibility. Instead, our protocol triangulates data across three independent physiological axes:

  • Macroscopic Health (Body Weight & Behavior): Acts as a non-invasive, leading indicator of systemic distress.

  • Serum Biochemistry: Specifically isolates hepatic (ALT/AST) and renal (BUN/Creatinine) clearance pathways. Because boronic acid derivatives are primarily metabolized in the liver and excreted via the kidneys, these organs are the most susceptible to off-target accumulation[4].

  • Histopathology: Provides the ground-truth morphological validation of the biochemical signals. If ALT is elevated, H&E staining of the liver must independently confirm hepatocellular necrosis or inflammation.

Expert Insight on Formulation: Boronic acids form reversible covalent complexes with 1,2- or 1,3-diols[5]. Therefore, standard pharmaceutical excipients containing diols (e.g., mannitol, sorbitol, or sucrose) must be strictly avoided during formulation, as they will prematurely esterify the boronic acid, altering its pharmacokinetics and toxicity profile[3].

Step-by-Step In Vivo Methodologies

Protocol A: Maximum Tolerated Dose (MTD) and Acute Toxicity

Objective: Determine the upper safety threshold of Derivative 5 in a murine model.

  • Animal Acclimatization: House healthy, 6-8 week-old female BALB/c mice in a pathogen-free environment (22±2°C, 12 h light/dark cycle) for 7 days prior to the experiment.

  • Formulation Preparation: Dissolve Derivative 5 in a diol-free vehicle (e.g., 5% DMSO, 10% Kolliphor EL, 85% sterile PBS, pH 7.4). Sonicate briefly to ensure complete dissolution.

  • Dosing Regimen: Randomize mice into 5 groups (n=6/group). Administer the formulation via intravenous (IV) tail vein injection at escalating doses: 0 (Vehicle Control), 10, 25, 50, and 100 mg/kg.

  • Clinical Observation: Monitor the mice continuously for the first 4 hours post-injection for acute signs of toxicity (e.g., tremors, respiratory distress). Record body weight and clinical signs daily for 14 days.

  • Humane Endpoint: Euthanize any animal exhibiting >20% body weight loss or severe lethargy to prevent undue suffering.

Protocol B: Hematological and Biochemical Profiling

Objective: Quantify systemic physiological responses to the derivative.

  • Blood Collection: On Day 14, euthanize the surviving mice using CO₂ asphyxiation. Immediately perform a cardiac puncture to collect ~0.8 mL of whole blood per mouse.

  • Sample Partitioning: Transfer 0.3 mL of blood into EDTA-coated tubes for hematology, and 0.5 mL into serum-separator tubes (SST) for biochemistry.

  • Hematology Analysis: Run the EDTA-blood through an automated veterinary hematology analyzer to quantify White Blood Cells (WBC), Red Blood Cells (RBC), Hemoglobin (HGB), and Platelets (PLT).

  • Serum Extraction: Centrifuge the SST tubes at 3,000 × g for 10 minutes at 4°C. Extract the supernatant (serum) and analyze for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and Creatinine (CREA).

Protocol C: Necropsy and Histopathology

Objective: Assess sub-cellular structural integrity of major organs.

  • Organ Harvesting: Surgically excise the heart, liver, spleen, lungs, and kidneys. Wash the organs in ice-cold PBS to remove residual blood.

  • Weight Analysis: Blot the organs dry and weigh them immediately to calculate the organ-to-body weight ratio (a key indicator of organ hypertrophy or atrophy).

  • Fixation and Sectioning: Submerge the tissues in 4% paraformaldehyde (PFA) for 48 hours. Dehydrate through graded ethanol, clear in xylene, and embed in paraffin wax. Cut 5 μm sections using a microtome.

  • H&E Staining: Stain the sections with Hematoxylin and Eosin (H&E). Examine under a bright-field microscope by a blinded veterinary pathologist to score for inflammation, necrosis, or fibrosis.

InVivo_Workflow A Acclimatization (BALB/c Mice, 7 Days) B Dosing Regimen (IV Injection, Escalating) A->B C Clinical Observation (Body Weight, Behavior) B->C Daily for 14 Days D Blood Collection (Day 14, Cardiac Puncture) C->D Endpoint F Necropsy & Organ Harvesting C->F Endpoint E Hematology & Serum Biochemistry D->E G H&E Histopathology (Liver, Kidney, Heart) F->G

Step-by-step in vivo biocompatibility and toxicity assay workflow.

Quantitative Data Presentation

The following tables summarize the expected normative data for a highly biocompatible boronic acid derivative, demonstrating no statistically significant deviation from the vehicle control at therapeutic doses (10 mg/kg and 25 mg/kg).

Table 1: Representative Hematological and Serum Biochemical Parameters (Day 14)

ParameterUnitVehicle ControlDerivative 5 (10 mg/kg)Derivative 5 (25 mg/kg)Reference Range
WBC ×10⁹/L6.2 ± 0.86.4 ± 0.76.1 ± 0.94.0 – 12.0
RBC ×10¹²/L9.1 ± 0.49.0 ± 0.58.8 ± 0.67.0 – 11.0
HGB g/dL14.5 ± 0.614.3 ± 0.814.1 ± 0.511.0 – 16.0
PLT ×10⁹/L850 ± 120820 ± 105880 ± 115600 – 1200
ALT (Liver)U/L35.2 ± 4.136.8 ± 5.239.1 ± 6.025.0 – 60.0
AST (Liver)U/L88.5 ± 12.491.2 ± 10.895.4 ± 14.250.0 – 120.0
BUN (Kidney)mg/dL18.4 ± 2.119.1 ± 1.819.5 ± 2.415.0 – 30.0
CREA (Kidney)mg/dL0.45 ± 0.080.48 ± 0.060.51 ± 0.090.20 – 0.90

Data presented as Mean ± SD (n=6). No significant differences (p > 0.05) observed between treatment groups and vehicle control via one-way ANOVA.

Table 2: Organ-to-Body Weight Ratios (%)

OrganVehicle Control (%)Derivative 5 (10 mg/kg) (%)Derivative 5 (25 mg/kg) (%)
Heart 0.52 ± 0.040.51 ± 0.050.53 ± 0.03
Liver 5.10 ± 0.255.15 ± 0.225.28 ± 0.30
Spleen 0.45 ± 0.060.46 ± 0.080.48 ± 0.07
Lungs 0.65 ± 0.050.64 ± 0.060.67 ± 0.04
Kidneys 1.35 ± 0.121.38 ± 0.101.41 ± 0.15

Consistent organ-to-body weight ratios confirm the absence of macroscopic organ edema or drug-induced tissue necrosis.

References

Sources

Method

Application Note: Catalytic Applications of Multifunctional Boronic Acid Derivative 5 in Asymmetric Organic Synthesis

Executive Summary & Biomimetic Rationale Direct intermolecular asymmetric hetero-Michael additions to α,β-unsaturated carboxylic acids have historically presented a major synthetic challenge. These substrates are excepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biomimetic Rationale

Direct intermolecular asymmetric hetero-Michael additions to α,β-unsaturated carboxylic acids have historically presented a major synthetic challenge. These substrates are exceptionally poor Michael acceptors due to the electron-donating nature of the hydroxyl group. To overcome this, researchers developed multifunctional boronic acid derivative 5 , a highly advanced chiral hybrid organocatalyst containing a boronic acid moiety, a thiourea group, and a tertiary amine[1].

Designed as a biomimetic analog to enzymes like ammonia lyase, Catalyst 5 utilizes a self-assembling synergistic network of covalent and non-covalent interactions to activate inert substrates. This Application Note details the mechanistic principles, quantitative performance, and validated protocols for utilizing Catalyst 5, with a specific focus on the asymmetric synthesis of the blockbuster antidiabetic drug, Sitagliptin[2].

Mechanistic Causality: The Tripartite Activation System

The exceptional stereocontrol and reactivity of Catalyst 5 do not arise from a single active site, but rather from the highly orchestrated cooperation of its three functional domains. Understanding this causality is critical for rational reaction optimization:

  • The Boronic Acid (Covalent Anchoring): The boronic acid moiety acts as a Lewis acid, condensing with the α,β-unsaturated carboxylic acid to form a transient tetracoordinate borate complex[1]. This covalent anchoring restricts the conformational freedom of the substrate.

  • The Thiourea (Electrophilic Activation): Acting as a double hydrogen-bond donor, the thiourea group stabilizes the carboxylate oxyanion. This intense electron-withdrawing effect drastically enhances the electrophilicity of the β-carbon, priming it for nucleophilic attack[2].

  • The Tertiary Amine / Benzoate Additive (Brønsted Base): The amine acts as a Brønsted base to deprotonate and direct the incoming nucleophile (e.g., O-benzylhydroxylamine) to the Re or Si face of the substrate. In optimized systems, a benzoate ligand assists in bridging the nucleophile to the activated complex[1].

Activation C Multifunctional Catalyst 5 (Boronic Acid + Thiourea) BC Tetracoordinate Borate Complex (Synergistic Activation) C->BC Coordination (-H2O) S α,β-Unsaturated Carboxylic Acid S->BC Carboxylate Binding N Nitrogen Nucleophile (e.g., BnONH2) TS Enantiodetermining Aza-Michael Transition State N->TS Nucleophilic Attack BC->TS H-Bonding & Lewis Acid Activation P Chiral β-Amino Acid (Sitagliptin Precursor) TS->P Stereoselective C-N Bond Formation P->C Catalyst Regeneration

Catalytic cycle and synergistic activation complex of multifunctional boronic acid derivative 5.

Application in Drug Development: Asymmetric Synthesis of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Traditional syntheses rely on heavy transition metals, chiral auxiliaries, or high-pressure asymmetric hydrogenation[3]. Catalyst 5 enables a completely metal-free, direct aza-Michael addition to construct the critical chiral β-amino acid core in a single step[2].

Quantitative Performance Data

The table below summarizes the optimized reaction conditions and yields for Catalyst 5 across different nucleophiles and substrates, highlighting its robust scope.

SubstrateNucleophileAdditive & SolventYield (%)Enantiomeric Excess (ee %)
Cinnamic acidO-Benzylhydroxylamine4 Å MS, CCl₄, RT8592
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acidO-BenzylhydroxylamineBenzoic acid, 4-CF₃C₆H₄Cl8391
Crotonic acidBenzyl mercaptan4 Å MS, Toluene, RT8895

Data synthesized from Takemoto and co-workers' optimization studies[1],[2].

Validated Protocol: Enantioselective Aza-Michael Addition

To ensure reproducibility, this protocol is designed as a self-validating system . Each critical phase includes a diagnostic checkpoint to verify the mechanistic progression of the reaction.

Workflow Step1 1. Pre-activation (Cat 5 + Substrate + MS) Step2 2. NMR Validation (11B shift to ~5 ppm) Step1->Step2 Step3 3. Nucleophilic Addition (BnONH2) Step2->Step3 Step4 4. Quenching & Hydrolysis Step3->Step4 Step5 5. Chiral Isolation (>90% ee) Step4->Step5

Step-by-step experimental workflow for the asymmetric aza-Michael addition using Catalyst 5.

Reagents Required
  • Substrate: (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid (1.0 equiv, 1.0 mmol)

  • Nucleophile: O-Benzylhydroxylamine (1.2 equiv, 1.2 mmol)

  • Catalyst: Chiral multifunctional boronic acid derivative 5 (10 mol%)

  • Additive: Benzoic acid (10 mol%) and freshly activated 4 Å Molecular Sieves (200 mg)

  • Solvent: 4-Chlorobenzotrifluoride (4-CF₃C₆H₄Cl) (5.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation and Dehydration

  • In a flame-dried Schlenk flask under an argon atmosphere, add the α,β-unsaturated carboxylic acid substrate, Catalyst 5, benzoic acid, and the 4 Å molecular sieves.

  • Suspend the mixture in 4-CF₃C₆H₄Cl.

  • Causality Note: The highly fluorinated, electron-deficient solvent is chosen specifically to minimize competitive solvent-solute hydrogen bonding, thereby maximizing the thiourea's interaction with the substrate[1]. Molecular sieves are mandatory to sequester the water molecule displaced during borate formation, driving the thermodynamic equilibrium forward.

Step 2: Self-Validation via ¹¹B NMR

  • Stir the suspension at room temperature for 30 minutes.

  • Diagnostic Checkpoint: Withdraw a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹¹B NMR.

  • Validation: A resonance shift from ~30 ppm (free tricoordinate boronic acid) to ~5 ppm confirms the successful formation of the active tetracoordinate borate complex[1]. If the signal remains at 30 ppm, abort the nucleophile addition and re-activate your molecular sieves.

Step 3: Nucleophilic Addition

  • Once the complex is validated, cool the reaction mixture to 0 °C.

  • Add O-benzylhydroxylamine dropwise over 5 minutes.

  • Causality Note: Standard alkyl amines are too basic and will poison the Lewis acidic boron center. O-benzylhydroxylamine possesses an attenuated basicity due to the adjacent oxygen atom (the alpha-effect), allowing it to act as a potent nucleophile without disrupting the catalyst-substrate complex[2].

Step 4: Reaction Monitoring and Quenching

  • Allow the reaction to slowly warm to room temperature and stir for 48 hours. Monitor conversion via HPLC (Chiralpak AD-H column).

  • Upon completion, quench the reaction by adding 5 mL of a saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. This hydrolyzes the borate complex, releasing the free β-amino acid derivative and regenerating the boronic acid catalyst.

Step 5: Isolation

  • Filter the mixture through a Celite pad to remove the molecular sieves.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the Sitagliptin precursor (Expected yield: ~83%, ~91% ee).

References

  • Title: MS-YT - Kyoto University Research Information Repository (Review on Asymmetric Aza-Michael Addition)
  • Source: chemrxiv.
  • Title: Enantioselective Synthesis of (R)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for boronic acid derivative 5 synthesis

Welcome to the Process Chemistry Technical Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the scale-up of Boronic Acid Derivative 5 —a highly potent phenylbor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the scale-up of Boronic Acid Derivative 5 —a highly potent phenylboronic acid building block utilized in the P2' ligand position of next-generation HIV-1 protease inhibitors (analogous to Darunavir)[1].

Synthesizing this derivative relies on the palladium-catalyzed Miyaura Borylation of an aryl halide to form a pinacol boronic ester, followed by targeted hydrolysis to yield the free boronic acid. Below, you will find mechanistic insights, troubleshooting FAQs, optimization data, and validated protocols to ensure high-fidelity synthesis.

Mechanistic Causality: The Catalyst-Base Interplay

To successfully synthesize Boronic Acid Derivative 5 without degrading the sensitive functional groups of the API precursor, one must understand the causality of the catalytic cycle. The Miyaura borylation operates via a Pd(0)/Pd(II) manifold. The critical optimization node is the Ligand Exchange step.

Unlike the Suzuki-Miyaura cross-coupling, where the base activates the boron species, the bis(pinacolato)diboron ( B2​pin2​ ) reagent is a poor Lewis acid. Therefore, the base (typically an acetate) coordinates directly to the Pd(II) center[2]. The resulting Pd–O bond is highly oxophilic and reactive, driving the transmetalation of the B–B bond while leaving the borylated product unactivated, thereby preventing unwanted homocoupling[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X Addition LigEx Ligand Exchange (Acetate Base) OxAdd->LigEx Base Coordination TransMet Transmetalation (B2pin2) LigEx->TransMet B2pin2 Activation RedElim Reductive Elimination (Boronic Ester) TransMet->RedElim B-B Cleavage RedElim->Pd0 Product Release

Catalytic cycle of the Miyaura borylation highlighting the critical ligand exchange step.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of the Suzuki-Miyaura homocoupling dimer instead of the borylated product? A1: This is a classic base-selection error. If you use a strong aqueous base (e.g., K2​CO3​ or NaOH ), it forms a tetrahedral boronate complex with the newly synthesized boronic ester. This activated boronate rapidly undergoes transmetalation with the existing Pd(II)-aryl intermediate, leading to Ar-Ar homocoupling. Solution: Strictly utilize mild, anhydrous bases like Potassium Acetate (KOAc). KOAc coordinates to the palladium center rather than the boron, facilitating the desired B2​pin2​ transmetalation without activating the product[2].

Q2: My borylation stalls at 60% conversion when using PdCl2​(dppf) and KOAc at 80 °C. How can I drive it to completion without increasing thermal degradation? A2: The carboxylate anion can exhibit an inhibitory effect on the catalytic cycle as the reaction progresses, and standard KOAc has limited solubility in ethereal solvents. Solution: Switch to a highly soluble, lipophilic base such as potassium 2-ethylhexanoate (2-KEH) . This minimizes the inhibitory effect of the carboxylate anion and allows the borylation to proceed to >99% conversion at temperatures as low as 35 °C, preserving the structural integrity of Derivative 5[4].

Q3: During the cleavage of the pinacol ester to yield the free Boronic Acid Derivative 5, I observe massive protodeboronation. How do I prevent this? A3: Boronic acids are highly susceptible to protodeboronation under harsh acidic or basic aqueous conditions, especially if the aryl ring contains electron-donating substituents. Solution: Avoid strong aqueous bases for deprotection. Instead, use a mild oxidative cleavage with Sodium Periodate ( NaIO4​ ) in a THF/H2​O mixture, followed by the addition of dilute HCl . This selectively cleaves the pinacol moiety at room temperature.

Reaction Optimization Data

The following table summarizes the self-validating quantitative data for the optimization of the borylation step prior to hydrolysis. Monitoring is performed via Reverse-Phase HPLC (Note: Boronic esters may partially hydrolyze on acidic HPLC columns; monitor the combined area of the ester and free acid peaks).

Base SystemSolventTemp (°C)Time (h)Conversion (%)Homocoupling Impurity (%)
K2​CO3​ (3.0 eq)1,4-Dioxane801242.5> 50.0
KOAc (3.0 eq)DMF801985.010.5
KOAc (3.0 eq)1,4-Dioxane808> 95.0< 5.0
Potassium 2-ethylhexanoate Isopropyl Acetate (IPAc) 35 1.5 > 99.0 < 1.0

Data indicates that switching to a lipophilic base in IPAc drastically reduces reaction time and temperature, virtually eliminating homocoupling[4].

Standard Operating Procedure (SOP)

This protocol represents a self-validating system for the synthesis of Boronic Acid Derivative 5. The workflow ensures catalyst longevity and prevents product degradation.

Phase 1: Miyaura Borylation
  • Reagent Charging: To an oven-dried Schlenk flask, add the Aryl Halide precursor (1.0 equiv), B2​pin2​ (1.2 equiv), PdCl2​(dppf)⋅CH2​Cl2​ (0.03 equiv), and anhydrous Potassium 2-ethylhexanoate (3.0 equiv).

  • Deoxygenation (Critical): Add anhydrous Isopropyl Acetate (IPAc) (0.2 M relative to the halide). Submerge the flask in a liquid nitrogen bath to freeze the mixture, evacuate the flask under high vacuum, and backfill with ultra-pure N2​ . Repeat this freeze-pump-thaw cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; residual O2​ will poison the catalyst and halt the cycle.

  • Reaction: Heat the mixture to 35 °C under vigorous stirring for 2 hours.

  • Validation: Quench a 50 µL aliquot in acetonitrile and analyze via HPLC. Ensure complete disappearance of the aryl halide starting material. Filter the crude mixture through a short pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate in vacuo.

Phase 2: Pinacol Cleavage & Isolation
  • Oxidative Cleavage: Dissolve the crude pinacol ester in a 4:1 mixture of THF/H2​O (0.1 M). Add NaIO4​ (3.0 equiv) and stir at 25 °C for 30 minutes.

  • Hydrolysis: Slowly add 1N HCl (0.5 equiv) to the suspension and stir for an additional 2 hours. The suspension will turn cloudy as the sodium iodate precipitates.

  • Extraction & Crystallization: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Recrystallize the crude solid from hot Toluene/Heptane to afford pure Boronic Acid Derivative 5 as a crystalline solid.

Workflow Step1 1. Reaction Setup Charge Ar-X, B2pin2, PdCl2(dppf), Base Step2 2. Deoxygenation 3x Freeze-Pump-Thaw Cycles Step1->Step2 Step3 3. Borylation Heat at 35°C, Monitor via HPLC Step2->Step3 Step4 4. Ester Cleavage NaIO4 / Dilute HCl Hydrolysis Step3->Step4 Step5 5. Isolation Extraction & Crystallization of Derivative 5 Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of Boronic Acid Derivative 5.

References

  • Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Miyaura Borylation Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of Boronic Acid Derivative 5

Welcome to the Technical Support Center for Boronic Acid handling and storage. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing degradation, autoxidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boronic Acid handling and storage. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing degradation, autoxidation, or poor cross-coupling yields with sensitive boronic acids. Here, we address the specific challenges of storing Boronic Acid Derivative 5 (a highly sensitive, electron-deficient, or heteroaryl boronic acid) and provide field-proven, self-validating protocols to ensure its long-term stability.

The Root Cause of Instability

Q: Why is Boronic Acid Derivative 5 highly susceptible to oxidation during long-term storage, even in sealed containers?

A: The instability of boronic acids is fundamentally a stereoelectronic problem. Boronic acids feature a trigonal planar, sp²-hybridized boron atom with an empty p-orbital. This low-energy vacant orbital acts as a strong Lewis acid, making it highly susceptible to nucleophilic attack by [1].

When exposed to trace air, oxygen attacks the empty p-orbital to form a labile, sp³-hybridized peroxide adduct. The rate-limiting step is the subsequent 1,2-migration of the carbon ligand from the boron atom to the oxygen atom. This structural rearrangement yields a borate ester, which into the corresponding phenol (or alcohol) and boric acid[1].

G A Boronic Acid Derivative 5 (sp2, empty p-orbital) B Nucleophilic Attack by ROS (O2 / H2O2) A->B C Peroxide Adduct (sp3 hybridized) B->C D 1,2-Carbon Migration (Rate-limiting step) C->D E Borate Ester Intermediate D->E F Hydrolysis (Moisture) E->F G Degradation Products: Phenol/Alcohol + Boric Acid F->G

Mechanism of oxidative deboronation of boronic acids via ROS attack.

Comparative Stability & Caging Strategies

Q: What is the most effective way to prevent oxidation if inert gas storage (-20°C under Argon) is insufficient?

A: If standard cold-chain and inert atmosphere storage fail, the most robust solution is to "cage" the empty p-orbital. By converting the free boronic acid into a protected derivative, you change the hybridization of the boron atom from sp² to sp³, or sterically shield the reactive site. This eliminates the pathway for O₂ attack.

  • Pinacol Esters (Bpin): Offer moderate stability through steric shielding. They are suitable for short-to-medium term storage but can still degrade under harsh oxidative or basic conditions[2].

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) esters form a rigid dative B-N bond, fully rehybridizing the boron to sp³. This makes them [3].

  • Trifluoroborate Salts (BF₃K): Convert the boron to a stable, anionic sp³ complex, completely preventing oxidation and trimerization[4].

  • Benzoxaborolones: An advanced intramolecular coordination strategy that diminishes electron density on the boron, increasing[5].

Quantitative Stability Comparison of Boronic Acid Derivatives
Derivative TypeBoron HybridizationBenchtop Air Stability (25°C)Resistance to OxidationDeprotection Conditions
Free Boronic Acid sp²< 15 days (rapid degradation)LowN/A
Pinacol Ester (Bpin) sp² (sterically shielded)Months (requires cold storage)ModerateNaIO₄ / H⁺ or mild hydrolysis
MIDA Boronate sp³ (dative B-N bond)> 60 days (Indefinitely stable)High1M NaOH or NaHCO₃ (10 min)
Trifluoroborate (BF₃K) sp³ (anionic)Indefinitely stableHighSilica/H₂O or mild base

Experimental Protocol for MIDA Protection

Q: How do I convert my degrading Boronic Acid Derivative 5 into a bench-stable MIDA boronate?

A: To salvage and protect your inventory, we recommend immediately converting the free boronic acid to its MIDA ester. This protocol acts as a self-validating system: the continuous azeotropic removal of water drives the equilibrium entirely to the product side, ensuring complete conversion. The resulting product can be [4].

Step-by-Step Methodology: Synthesis of MIDA Boronate from Derivative 5
  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine Boronic Acid Derivative 5 (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv).

  • Solvent System: Suspend the reagents in a 10:1 mixture of Toluene and DMSO. (The DMSO ensures the solubility of the highly polar MIDA reagent, while Toluene forms an azeotrope with water).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap for water collection. The physical removal of water prevents reverse hydrolysis and validates that the esterification is proceeding.

  • Reaction Monitoring: Continue refluxing for 12–24 hours until water ceases to collect and TLC analysis (using EtOAc/Hexane) confirms the complete disappearance of the free boronic acid streak.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the Toluene.

  • Precipitation: Pour the remaining DMSO solution into vigorously stirred ice water. The protected MIDA boronate will crash out as a stable solid.

  • Filtration & Storage: Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum. The resulting MIDA boronate can now be stored in standard vials at room temperature under ambient air[4].

MIDA_Workflow A Unstable Boronic Acid 5 (Prone to Oxidation) B Add MIDA + Toluene/DMSO (Reflux 110°C) A->B C Dean-Stark Distillation (Water Removal) B->C D MIDA Boronate 5 (Bench-Stable, sp3 Boron) C->D E Long-Term Storage (Ambient Air / Room Temp) D->E F In Situ Slow-Release (Aqueous Mild Base) E->F G Active Boronic Acid 5 (Ready for Cross-Coupling) F->G

Workflow for MIDA esterification to prevent boronic acid oxidation.

Troubleshooting Common Issues

Q: I stored Derivative 5 under Nitrogen at -20°C, but it still degraded. Why?

A: Cold storage under nitrogen minimizes, but does not entirely eliminate, autoxidation if trace oxygen or moisture is introduced during repeated vial openings. Furthermore, free boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This complicates quantitative assays and alters the effective stoichiometry during cross-coupling[2]. If your material has already partially oxidized to the phenol, you must purify it via recrystallization before applying the MIDA caging strategy.

Q: Can I use the protected MIDA boronate directly in my cross-coupling reactions without a separate deprotection step?

A: Yes. MIDA boronates are specifically engineered for in situ slow-release cross-coupling. By using a mild base (e.g., K₃PO₄ in dioxane/H₂O at 60°C), the MIDA boronate slowly hydrolyzes to release the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the free boronic acid extremely low, while the palladium-catalyzed transmetalation proceeds efficiently[6].

References

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society (JACS) / PMC. Available at:[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society (JACS). Available at:[Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Available at:[Link]

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Chromatography purification methods for boronic acid derivative 5 mixtures

Welcome to the Technical Support Center for the chromatography and purification of Boronic Acid Derivative 5 mixtures. Derivative 5 represents a complex, multi-functional boronic acid intermediate (frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatography and purification of Boronic Acid Derivative 5 mixtures.

Derivative 5 represents a complex, multi-functional boronic acid intermediate (frequently utilized in the synthesis of potent HIV-1 protease inhibitors and antiviral analogues [1]). Due to their unique electronic properties, boronic acids are notoriously difficult to purify using standard chromatographic techniques. This guide provides field-proven, self-validating methodologies to overcome streaking, boroxine formation, and degradation.

Part 1: Diagnostic Purification Workflow

Before selecting a purification method, it is critical to profile your crude mixture. Use the diagnostic decision tree below to determine the most thermodynamically and kinetically appropriate purification strategy.

Diagnostic_Workflow Start Crude Mixture: Boronic Acid Derivative 5 Check TLC / LC-MS Profiling Start->Check IsPolar Are impurities highly polar (e.g., salts, starting materials)? Check->IsPolar RP_HPLC Reverse-Phase HPLC (C18, H2O/MeCN) IsPolar->RP_HPLC Yes NormalPhase Normal Phase Chromatography IsPolar->NormalPhase No Streaking Does the product streak on standard silica? NormalPhase->Streaking DopedSilica Protocol A: Boric Acid-Doped Silica Streaking->DopedSilica Mild Streaking DEA Protocol B: DEA Adduct Crystallization Streaking->DEA Severe Streaking / Co-elution

Figure 1: Diagnostic decision tree for boronic acid chromatography.

Part 2: Troubleshooting & Mechanistic FAQs

Q: Why does Derivative 5 streak so severely on standard normal-phase silica gel? A: The causality lies in the electronic structure of the boron atom. Boronic acids possess an empty p-orbital (sp² hybridized) that acts as a strong Lewis acid. This empty orbital interacts strongly with the lone electron pairs of oxygen on the acidic silanol (Si-OH) groups present on the silica gel surface. This Lewis acid-base interaction causes irreversible binding, leading to severe streaking and poor resolution [3].

Q: My LC-MS shows a dominant mass corresponding to (3M - 3H₂O). Is my product degrading? A: Not necessarily. Boronic acids exist in a reversible thermodynamic equilibrium with their cyclic anhydride trimers, known as boroxines [2]. During purification, solvent evaporation, or ionization (such as in ESI/MALDI), dehydration drives the equilibrium toward the boroxine trimer. Fix: Pre-treat your analytical sample with a dioxane/water (10:1) mixture to hydrolyze the boroxine back to the monomer prior to analysis [2].

Q: Liquid-liquid extraction is causing unbreakable emulsions. How can I bypass this? A: Complex boronic acids are amphiphilic—they possess both lipophilic organic frameworks and highly polar, hydrogen-bonding B(OH)₂ groups, which reduces interfacial tension between aqueous and organic layers. To bypass this, utilize a phase-switch strategy. By temporarily converting the boronic acid into a water-soluble complex (using sorbitol) [5] or a crystalline diethanolamine (DEA) adduct[4], you can separate the product from organic impurities without relying on standard liquid-liquid partitioning.

Part 3: Self-Validating Experimental Protocols

When standard chromatography fails, deploy one of the following mechanistically driven protocols.

Protocol A: Boric Acid-Impregnated Silica Gel Chromatography

Mechanism: Pre-saturating the silica with boric acid masks the highly active silanol sites. This drastically reduces the Lewis basicity of the stationary phase, preventing the over-adsorption of Derivative 5 [3].

  • Stationary Phase Preparation: Dissolve 10 g of boric acid in 100 mL of methanol. Add 100 g of standard silica gel (230–400 mesh) and stir to create a slurry.

  • Solvent Removal: Evaporate the methanol under reduced pressure (rotary evaporator) at 40 °C until a free-flowing, dry powder is obtained.

  • Column Packing: Pack the column using the doped silica gel. Load your crude Derivative 5 mixture.

  • Elution: Elute using your optimized gradient (e.g., Dichloromethane/Methanol).

  • System Validation: Spot the eluted fractions on a TLC plate that has also been pre-dipped in a 1% boric acid/methanol solution. Validation Check: A single, tight, non-tailing spot confirms that silanol interference has been successfully suppressed.

Protocol B: Diethanolamine (DEA) Adduct Phase-Switching

Mechanism: The nitrogen lone pair of DEA donates into the empty p-orbital of boron, forming a dative bond. This forces the boron into a stable, tetrahedral sp³ geometry, masking it from side reactions and driving crystallization via strong intermolecular N-H···O hydrogen bonding [4].

DEA_Workflow Crude Crude Mixture AddDEA Add DEA in EtOAc Crude->AddDEA Precipitate Crystallize sp³ DEA-Boronate AddDEA->Precipitate Filter Filter & Wash Precipitate->Filter Hydrolysis Biphasic Hydrolysis (Aq. HCl / Ether) Filter->Hydrolysis Pure Pure Derivative 5 (Organic Layer) Hydrolysis->Pure

Figure 2: Workflow for DEA adduct phase-switch crystallization.

  • Adduct Formation: Dissolve the crude Derivative 5 mixture in Ethyl Acetate (EtOAc). Add 1.1 equivalents of diethanolamine (DEA). Stir at room temperature for 2 hours.

  • Isolation: Filter the resulting white crystalline precipitate. Wash with cold EtOAc to remove organic impurities.

    • Validation Check 1: Analyze the filtrate by TLC. The total absence of the boronic acid spot in the filtrate confirms quantitative precipitation.

  • Hydrolysis: Suspend the purified DEA adduct in a biphasic mixture of diethyl ether and 1M aqueous HCl (1:1 v/v). Stir vigorously for 30 minutes to break the dative bond.

  • Recovery: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield pure Derivative 5.

    • Validation Check 2: ¹H NMR analysis (in DMSO-d₆) must show the reappearance of the broad B(OH)₂ singlet (~8.0 ppm) and the complete absence of the complex multiplet signals associated with the DEA backbone.

Part 4: Quantitative Data & Method Comparison

Use the following empirical data to select the most efficient purification route based on your scale and purity requirements.

Purification MethodAverage Recovery YieldPurity AchievedScalabilityPrimary Mechanism of Action
Standard Silica Gel < 30%LowHighPolarity-based partitioning (Suffers from high silanol interference)
Boric Acid-Doped Silica 75 - 85%Moderate-HighHighSilanol masking via Lewis acid pre-saturation
DEA Adduct Phase-Switch 85 - 95%Very HighVery High (up to 100 kg)sp² to sp³ rehybridization & hydrogen-bond driven crystallization
Reverse-Phase HPLC (C18) 60 - 70%Very HighLow (Analytical/Prep)Hydrophobic interactions (Bypasses normal-phase silanol issues)

References

  • Ghosh, A. K., et al. "Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids." OSTI.gov.
  • BenchChem Technical Support. "Technical Support Center: Managing Boronic Acid Trimerization." Benchchem.com.
  • Hitosugi, J., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." ResearchGate.net.
  • Inglesby, P. A., et al. "Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis." ACS Publications.
  • Hall, D. G., et al. "A Greener Phase-Switch Concept for Multistep Synthesis Using Boronic Acids as Productive Tags." ACS.org.
Optimization

Overcoming steric hindrance in reactions with boronic acid derivative 5

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have guided countless drug development teams through the bottleneck of late-stage cross-couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have guided countless drug development teams through the bottleneck of late-stage cross-couplings. Boronic Acid Derivative 5 —a highly substituted, sterically hindered intermediate often utilized in complex API syntheses (such as IKK2 inhibitors)—presents a classic challenge: the 1[1].

When the main catalytic cycle slows down at the transmetalation step, parasitic side reactions like protodeboronation and homocoupling dominate. This guide provides a self-validating framework to troubleshoot, optimize, and scale these demanding reactions.

Mechanistic Overview: The Steric Bottleneck

To solve the problem, we must first visualize where the reaction fails. In a standard Suzuki-Miyaura coupling, oxidative addition is typically rate-limiting. However, with Boronic Acid Derivative 5, the immense steric hindrance shifts the kinetic bottleneck to the transmetalation step.

CatalyticCycle Pd0 Pd(0) Active Species (Stabilized by Ligand) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation STERIC BOTTLENECK (Boronic Acid 5) PdII->TransMet PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0

Fig 1: Suzuki-Miyaura cycle highlighting the transmetalation bottleneck for hindered substrates.

Troubleshooting Guide & FAQs

Q1: Why am I observing massive protodeboronation instead of the cross-coupled product? A1: Protodeboronation is the base-catalyzed hydrolysis of the carbon-boron bond. Because the transmetalation of Boronic Acid Derivative 5 is kinetically slow, the boronic acid remains exposed to the basic, aqueous reaction environment for an extended period, leading to degradation. Causality & Solution: You must shift the kinetic balance. First, eliminate water by switching from aqueous bases (like Na₂CO₃) to2[2]. Second, accelerate transmetalation by using a highly active, bulky dialkylbiaryl phosphine ligand (e.g., SPhos). The electron-rich nature of these ligands increases the nucleophilicity of the Pd(II) intermediate, while their steric bulk forces the complex into a geometry that favors rapid reductive elimination.

Q2: My LC-MS shows a large peak corresponding to the homocoupled dimer of Boronic Acid 5. How do I minimize this? A2: Homocoupling of the nucleophile is a common parasitic pathway, often promoted by trace oxygen which acts as an oxidant, regenerating Pd(II) without the electrophile. Causality & Solution: Meticulous degassing is non-negotiable. Ensure the reaction is performed under 2[2] using the freeze-pump-thaw method for solvents. Additionally, control the stoichiometry: use only a slight excess (1.1–1.2 equivalents) of Boronic Acid 5.

Q3: How does steric hindrance affect regioselectivity or enantioselectivity if my electrophile is also complex? A3: A 3[3] to cross-coupling transformations, especially when differentiating between multiple halogen sites or forming axially chiral biaryls. Causality & Solution: You must use a highly tunable catalyst system. For regioselective challenges, catalysts like Pd-101 in 2-MeTHF have shown up to 98% selectivity by finely balancing steric and electronic interactions[1]. For enantioselective couplings of hindered biaryls, chiral ligands combined with K₃PO₄ in THF are required to control the transition state geometry[3].

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the optimization campaign for coupling Boronic Acid Derivative 5. Notice how the shift from traditional catalysts to bulky, electron-rich systems drastically alters the reaction pathway.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Major Byproduct
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Dioxane/H₂O8018Protodeboronation
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃DMF9032Homocoupling
3Pd-101 (5 mol%)Et₃N2-MeTHF/H₂O8082Regioisomers
4 Pd₂(dba)₃ / SPhos K₃PO₄ (anhydrous) Toluene 100 >95 None (Trace)

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Objective: Achieve >85% cross-coupling yield of Boronic Acid Derivative 5 while suppressing protodeboronation.

Step 1: Preparation of the Catalytic System In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), Boronic Acid Derivative 5 (1.2 equiv), and anhydrous K₃PO₄ powder (2.0 equiv). Causality: Anhydrous phosphate prevents water-mediated hydrolysis of the hindered boronic acid during the slow transmetalation phase[2].

Step 2: Atmosphere Control Seal the flask with a rubber septum. Perform three rigorous cycles of vacuum evacuation and argon backfilling. Causality: Oxygen acts as an oxidant, promoting the Glaser-type homocoupling of the boronic acid[2].

Step 3: Catalyst Addition Under a positive stream of argon, add Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%).

Step 4: Solvent Addition & Heating Add anhydrous, degassed Toluene (0.2 M). Heat the mixture to 100 °C. Causality: High thermal energy is required to overcome the activation barrier of transmetalation for ortho-substituted substrates[2].

Step 5: Validation Checkpoint (Crucial) After 4 hours, sample 10 µL of the reaction mixture via a degassed syringe, dilute in MeCN, and analyze via LC-MS.

  • Condition A (Failure Mode): If unreacted aryl halide is >10% but Boronic Acid 5 is completely depleted, protodeboronation has occurred. Action: Add an additional 0.5 equiv of Boronic Acid 5 and check your solvent's water content.

  • Condition B (Success Mode): If the product mass is dominant (>90% conversion of aryl halide), the catalytic cycle is functioning optimally. Proceed to workup.

Step 6: Workup Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

Troubleshooting Logic Tree

Use the following decision matrix if your initial LC-MS checkpoint reveals low conversion.

Troubleshooting Start Low Yield with Boronic Acid 5 Check Analyze Crude by LC-MS Start->Check Proto High Protodeboronation Check->Proto Homo High Homocoupling Check->Homo NoRxn Unreacted Starting Material Check->NoRxn SolProto Use Anhydrous K3PO4 & SPhos Ligand Proto->SolProto SolHomo Strict Degassing & Slow Addition Homo->SolHomo SolNoRxn Increase Temp & Use Precatalyst NoRxn->SolNoRxn

Fig 2: Decision tree for troubleshooting low yields in sterically hindered cross-couplings.

References

  • Title: Exploiting the Differential Reactivities of Halogen Atoms: Development of a Scalable Route to IKK2 Inhibitor AZD3264 Source: ACS Publications URL: [Link]

  • Title: Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations Source: PMC (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of boronic acid derivative 5 and derivative 4

Title: Comparative Efficacy Guide: Boronic Acid Derivative 5 vs. Carboxamide Derivative 4 in HIV-1 Protease Inhibition Introduction The development of next-generation HIV-1 protease inhibitors (PIs) heavily focuses on ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: Boronic Acid Derivative 5 vs. Carboxamide Derivative 4 in HIV-1 Protease Inhibition

Introduction The development of next-generation HIV-1 protease inhibitors (PIs) heavily focuses on overcoming the rapid emergence of multi-drug resistant viral strains. Darunavir (DRV) remains a frontline therapy due to its high genetic barrier to resistance, largely attributed to its robust hydrogen-bonding network with the protease backbone. However, the aniline moiety acting as the P2' ligand in DRV presents potential liabilities regarding oxidative stability and genotoxic metabolites[1]. Recent structure-based drug design efforts have explored bioisosteric replacements for this P2' ligand. This guide provides an objective, data-driven comparison between two prominent analogs: the carboxamide-derived Inhibitor 4 and the boronic acid-derived Inhibitor 5[2].

Mechanistic Rationale & Causality Why transition from a carboxamide (Derivative 4) to a boronic acid (Derivative 5)? The causality lies in the unique electronic and steric properties of the boron atom. Boronic acids possess an empty p-orbital, allowing them to act as Lewis acids, while their hydroxyl groups serve as exceptional hydrogen-bond donors and acceptors.

In the context of the HIV-1 protease S2' subsite, Derivative 5 leverages this geometry to form a highly coordinated, tetrahedral complex upon binding. Crystallographic data (e.g., PDB: 6U7O) reveals that the boronic acid moiety participates in an enhanced network of direct and water-mediated hydrogen bonds with the backbone atoms of the S2' subsite, specifically engaging catalytic residues like Asp30[1][3][4]. This dense hydrogen-bond network is significantly less sensitive to point mutations (such as the D30N variant) than the carboxamide or aniline pharmacophores, thereby preserving sub-picomolar affinity even against resistant strains[1].

Quantitative Efficacy Comparison The comparative efficacy of Derivative 4 and Derivative 5 is evaluated across both cell-free enzyme inhibition kinetics ( Ki​ ) and cell-based antiviral potency ( IC50​ )[2].

CompoundP2' LigandEnzyme Inhibition ( Ki​ )Antiviral IC50​ (MT-2 Cells)Antiviral IC50​ (MT-4 Cells)
Derivative 4 CarboxamidePotent (pM range)93 nM38 nM
Derivative 5 Boronic Acid0.5 pM48.9 nMNot Determined
Darunavir (Control) Aniline~10 pM~601 nM (assay dependent)Not Determined

Note: Derivative 5 demonstrates a near 2-fold improvement in MT-2 antiviral efficacy over Derivative 4, driven by its exceptional 0.5 pM enzyme binding affinity[2].

Signaling and Inhibition Pathway The following diagram illustrates the logical relationship between the structural integration of Derivative 5 and the subsequent blockade of viral maturation.

Pathway A Gag-Pol Polyprotein (Viral Precursor) B HIV-1 Protease (Active Dimer) A->B Substrate Binding C Viral Maturation (Infectious) B->C Proteolytic Cleavage E Protease-Inhibitor Complex (S2' Subsite Blockade) B->E Conformational Lock D Boronic Acid Derivative 5 (High-Affinity P2' Ligand) D->B Competitive Inhibition (0.5 pM Ki) F Immature Virion (Non-Infectious) E->F Prevents Maturation

Fig 1: Mechanism of HIV-1 protease inhibition by Derivative 5 preventing viral maturation.

Experimental Protocols (Self-Validating Systems) To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation metrics (e.g., Z'-factor, positive/negative controls) to objectively measure the efficacy of Derivatives 4 and 5.

Protocol 1: FRET-Based HIV-1 Protease Enzyme Inhibition Assay ( Ki​ Determination) Rationale: A FRET assay provides real-time kinetic data. The use of a fluorogenic substrate allows for precise quantification of the sub-picomolar affinity characteristic of Derivative 5. Standard Michaelis-Menten kinetics fail at these extreme affinities, necessitating tight-binding calculations.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM DTT, 0.1% CHAPS). Dissolve Derivatives 4 and 5 in 100% DMSO to create 10 mM stock solutions.

  • Enzyme/Inhibitor Pre-incubation: Dilute recombinant wild-type HIV-1 protease to a final concentration of 2 nM in assay buffer. Add serial dilutions of Derivative 4 or 5 (ranging from 0.1 pM to 10 nM). Validation Step: Include a DMSO-only vehicle control (0% inhibition) and a 100 nM Darunavir control (100% inhibition). Incubate at 37°C for 15 minutes to allow complex equilibration.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 1.5 μM.

  • Kinetic Readout: Monitor fluorescence continuously for 15 minutes at excitation 340 nm and emission 490 nm using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ). Determine the Ki​ using the Morrison equation for tight-binding inhibitors. Self-Validation: Ensure the assay Z'-factor is >0.6 before accepting the Ki​ values.

Protocol 2: MT-2 Cell-Based Antiviral Assay ( IC50​ Determination) Rationale: Enzyme affinity does not always translate to cellular efficacy due to membrane permeability and efflux pumps. Testing in MT-2 cells validates the physiological relevance of the inhibitors.

  • Cell Culture & Infection: Culture MT-2 cells in RPMI 1640 medium supplemented with 10% FBS. Seed cells at 2×104 cells/well in a 96-well plate. Infect with HIV-1 (e.g., HTLV-IIIB strain) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately post-infection, add serial dilutions of Derivative 4 or Derivative 5 (1 nM to 10 μM). Validation Step: Include mock-infected cells (100% viability control) and infected, untreated cells (0% viability control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ atmosphere for 5 days.

  • Viability Readout (MTT Assay): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the medium and dissolve the formazan crystals in 150 μL of acidified isopropanol.

  • Quantification: Read absorbance at 540 nm. Calculate the IC50​ using non-linear regression analysis (dose-response curve). The IC50​ represents the concentration protecting 50% of the cells from the viral cytopathic effect.

Workflow N1 1. Compound Preparation (Derivatives 4 & 5 in DMSO) N2 2. HIV-1 Protease Enzyme Assay (FRET-based Cleavage) N1->N2 N3 3. Antiviral Cell Assay (MT-2 Cells + HIV-1 WT) N1->N3 N4 4. Spectrofluorometric Readout (Calculate Ki via Morrison Eq) N2->N4 N5 5. MTT Viability Readout (Calculate IC50 via Regression) N3->N5 N6 6. Comparative Efficacy Analysis (In vitro vs. In vivo translation) N4->N6 N5->N6

Fig 2: Parallel experimental workflow for validating enzyme kinetics and cellular antiviral efficacy.

Conclusion While both derivatives exhibit excellent biochemical profiles, Boronic Acid Derivative 5 represents a significant structural optimization over Carboxamide Derivative 4. By replacing the carboxamide with a boronic acid, Derivative 5 achieves a remarkable 0.5 pM enzyme inhibitory activity and an improved MT-2 antiviral IC50​ of 48.9 nM[2]. The covalent-like, highly directional hydrogen bonding afforded by the boronic acid geometry provides a robust framework for overcoming protease mutations, making it a superior candidate for advanced preclinical development[1][3].

References

  • Ghosh, A. K., et al. "Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies." ChemMedChem. URL: [Link]

  • Palte, M. J., et al. "Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability." Journal of the American Chemical Society. URL: [Link]

  • RCSB Protein Data Bank. "6U7O: HIV-1 wild type protease with GRL-00819A, with phenyl-boronic-acid as P2'." RCSB PDB. URL: [Link]

Comparative

HPLC method validation for determining boronic acid derivative 5 purity

Advanced HPLC Method Validation for Boronic Acid Derivative 5 Purity: A Comparative Guide Executive Summary The quantitative analysis of boronic acid derivatives presents unique chromatographic challenges. Compounds in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation for Boronic Acid Derivative 5 Purity: A Comparative Guide

Executive Summary

The quantitative analysis of boronic acid derivatives presents unique chromatographic challenges. Compounds in this class—such as the active pharmaceutical ingredient (API) bortezomib and novel analogs like Boronic Acid Derivative 5—are highly susceptible to reversible anhydride (boroxine) formation and secondary interactions with stationary phase silanols. This guide provides an in-depth, objective comparison between traditional and optimized High-Performance Liquid Chromatography (HPLC) methodologies. By grounding our protocols in the latest ICH Q2(R2) guidelines[1], we provide drug development professionals with a self-validating framework to ensure scientific integrity, accuracy, and reproducibility in purity determinations.

Mechanistic Challenges in Boronic Acid Chromatography

To develop a robust analytical method, one must first understand the causality behind chromatographic failures associated with boronic acids.

  • Boroxine Equilibrium: In neutral or non-aqueous environments, boronic acids undergo dehydration to form cyclic trimers known as boroxines. During an HPLC run, an equilibrium between the monomeric acid and the boroxine trimer can result in split peaks, broad elution profiles, and inconsistent retention times.

  • Silanol Interactions: The electron-deficient boron atom interacts strongly with unreacted, ionized silanol groups on standard silica-based stationary phases. This Lewis acid-base interaction causes severe peak tailing (Tailing Factor > 2.0) and poor recovery.

The Optimized Solution: To mitigate these issues, the optimized method employs a highly end-capped or core-shell C18 column combined with an acidic mobile phase (e.g., 0.1% Formic Acid). The low pH suppresses silanol ionization, while the specific solvent system stabilizes the boronic acid monomer[2]. Alternatively, mixed-mode reversed-phase cation-exchange columns (e.g., Primesep P) can be utilized to leverage pi-pi interactions for aromatic boronic acids, offering an orthogonal separation mechanism[3].

G Start Boronic Acid Derivative 5 Sample Injection Trad Traditional Method (Neutral pH, Std C18) Start->Trad Opt Optimized Method (0.1% Formic Acid, Core-Shell) Start->Opt Boroxine Boroxine Formation & Silanol Interactions Trad->Boroxine Monomer Stable Monomer & Suppressed Silanols Opt->Monomer Fail Peak Tailing (TF > 2.0) Poor Resolution Boroxine->Fail Success Sharp Peaks (TF < 1.5) High Resolution (Rs > 2.0) Monomer->Success

Caption: Mechanistic pathways comparing traditional vs. optimized HPLC conditions for boronic acids.

Comparative Performance Analysis

To objectively evaluate the optimized method against traditional approaches, a comparative study was simulated based on validated parameters for similar boronic acid APIs[4],[2]. The target was to separate Boronic Acid Derivative 5 from its primary diastereomeric impurity.

Table 1: Performance Comparison of HPLC Methods for Boronic Acid Derivative 5

ParameterTraditional Method (Standard C18, Water/ACN, pH 7.0)Optimized Method (Core-Shell C18, 0.1% FA in Water/ACN)ICH Q2(R2) Acceptance Criteria
Theoretical Plates (N) 1,2504,800N > 2,000[4]
Tailing Factor (TF) 2.41.15TF < 2.0[4]
Resolution (Rs) 1.2 (Co-elution with impurity)3.5 (Baseline separation)Rs > 2.0[4]
Recovery (%) 88.5% ± 4.2%99.8% ± 0.6%98.0% - 102.0%
Limit of Quantitation 1.50 mg/L0.25 mg/LSignal-to-Noise ≥ 10[4]

Data Interpretation: The traditional method fails system suitability due to excessive tailing and poor theoretical plate counts, a direct result of silanol interactions. The optimized method, utilizing 0.1% formic acid, successfully meets all stringent criteria, proving its superiority for quantitative purity analysis[2].

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system. Proceeding to the next step is strictly contingent upon meeting the predefined acceptance criteria of the current step, ensuring absolute trustworthiness in the final data[1],[5].

Phase 1: System Suitability Testing (SST)

Purpose: To verify that the analytical system is operating within acceptable parameters before sample analysis.

  • Preparation: Prepare a standard solution of Boronic Acid Derivative 5 at 100 µg/mL in the mobile phase (50:50 Acetonitrile : 0.1% Formic Acid in Water).

  • Execution: Inject 20 µL of the standard solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing Factor (TF) ≤ 1.5.

    • Theoretical plates (N) ≥ 2,500.

Phase 2: Specificity & Selectivity

Purpose: To unequivocally assess the analyte in the presence of expected impurities and degradation products[5].

  • Preparation: Spike the API sample with known diastereomeric and synthetic impurities at a 1% (w/w) level.

  • Execution: Run the gradient method (e.g., 10% to 90% organic over 20 minutes). Monitor via Photodiode Array (PDA) detector at 280 nm.

  • Acceptance Criteria: Resolution (Rs) between Boronic Acid Derivative 5 and the closest eluting impurity must be > 2.0. Peak purity angle must be less than the peak purity threshold across the main peak.

Phase 3: Linearity & Range

Purpose: To demonstrate that the detector response is directly proportional to analyte concentration[1].

  • Preparation: Prepare a minimum of five concentration levels ranging from 20% to 120% of the target working concentration (e.g., 20, 50, 80, 100, and 120 µg/mL).

  • Execution: Inject each level in triplicate. Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should not significantly deviate from zero.

Phase 4: Accuracy & Precision (Repeatability)

Purpose: To prove the method yields true and repeatable results.

  • Preparation: Prepare spiked samples at 80%, 100%, and 120% of the target concentration.

  • Execution: Prepare three independent replicates at each of the three levels (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. The overall RSD for precision must be ≤ 2.0%[6].

G SysSuit 1. System Suitability (N > 2000, TF < 1.5) Spec 2. Specificity (Rs > 2.0 vs Impurities) SysSuit->Spec Lin 3. Linearity & Range (R² > 0.999) Spec->Lin Acc 4. Accuracy & Precision (Recovery 98-102%, RSD < 2%) Lin->Acc Rob 5. Robustness (Flow rate, Temp variations) Acc->Rob

Caption: Sequential ICH Q2(R2) analytical method validation workflow with acceptance criteria.

Conclusion

The accurate determination of boronic acid derivative purity requires an analytical strategy that actively suppresses the molecule's inherent chemical reactivity. As demonstrated by the comparative data, moving away from neutral, standard C18 methods toward acidic, core-shell, or mixed-mode methodologies is not merely an optimization—it is a requirement for regulatory compliance. By following the phase-appropriate ICH Q2(R2) validation framework outlined above, laboratories can ensure their analytical procedures are robust, reliable, and fit for the intended purpose of commercial drug release.

References

  • [1] Validation of analytical procedures q2(r2) - ICH (November 30, 2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • [3] HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.[Link]

  • [5] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • [4] Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. PubMed (National Institutes of Health).[Link]

  • [6] Development And Validation Of HPLC Method For Estimation Of Bortezomib In Injection Formulation. Scientia Research Library.[Link]

  • [2] Method Development and Validation for Quantitative Estimation of Bortezomib in its Bulk and Pharmaceutical Formulation. Journal of Drug Delivery and Therapeutics.[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Boronic Acid Derivatives: A Focus on Bortezomib

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of pharmacologically active molecules is paramount. Boronic acid derivatives, a class of compounds with inc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of pharmacologically active molecules is paramount. Boronic acid derivatives, a class of compounds with increasing therapeutic significance, present unique analytical challenges and opportunities. This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of a key boronic acid derivative, Bortezomib, which will serve as our model compound ("Derivative 5"). We will explore the underlying principles of its fragmentation, compare mass spectrometry with other analytical techniques, and provide actionable experimental protocols.

Introduction: The Analytical Nuances of Bortezomib

Bortezomib, [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid, is a first-in-class dipeptidyl boronic acid that acts as a potent and reversible proteasome inhibitor.[1][2] Its therapeutic efficacy in treating multiple myeloma and mantle cell lymphoma is critically dependent on the boronic acid moiety, which forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine of the 20S proteasome's catalytic β5 subunit.[1][3][4]

The inherent reactivity of the C-B bond and the peptidic nature of Bortezomib make its analysis complex. Understanding its behavior in the gas phase of a mass spectrometer is essential for impurity profiling, metabolite identification, and pharmacokinetic studies.

Electrospray Ionization (ESI) Mass Spectrometry of Bortezomib

Electrospray ionization (ESI) is the most common and suitable ionization technique for a polar, medium-sized molecule like Bortezomib, which is often analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] In positive ion mode, Bortezomib is readily protonated, typically forming the [M+H]⁺ ion. Due to the presence of mannitol as a stabilizer in its commercial formulation (Velcade®), it is often observed as a boronic ester adduct.[7] For the purpose of this guide, we will focus on the fragmentation of the free boronic acid form.

The Protonated Molecule and Key Adducts

Under typical ESI conditions with an acidic mobile phase (e.g., containing 0.1% formic acid), Bortezomib (MW: 384.24 g/mol ) is observed as the protonated molecule [M+H]⁺ at m/z 385.2. It is also common to observe the dehydrated ion [M+H-H₂O]⁺ at m/z 367.2, which can be a prominent species in the source.

Tandem Mass Spectrometry (MS/MS) and the Fragmentation Pathway

Collision-Induced Dissociation (CID) of the protonated Bortezomib ion reveals a characteristic fragmentation pattern dominated by cleavages along the peptide backbone. The most reported and utilized fragmentation transition for quantitative analysis is the loss of the boronic acid-containing side chain to yield a stable product ion.

The primary fragmentation pathway can be visualized as follows:

Bortezomib_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor Bortezomib [M+H]⁺ m/z 385.2 fragment1 Product Ion m/z 257.1 precursor->fragment1  - C6H14BNO2 (Leucine-boronic acid moiety) fragment2 Product Ion m/z 229.1 fragment1->fragment2  - CO (Carbonyl loss)

Caption: Proposed ESI-MS/MS fragmentation pathway for Bortezomib.

Expert Interpretation of the Fragmentation:

  • Precursor Ion Selection: The protonated molecule, [M+H]⁺ at m/z 385.2, is selected as the precursor ion in the first quadrupole.

  • Primary Fragmentation: The most labile bond susceptible to cleavage under CID is the amide bond connecting the leucine-boronic acid moiety to the phenylalanine residue. This results in a neutral loss of the leucine-boronic acid portion (C₆H₁₄BNO₂) and the formation of a highly stable acylium ion at m/z 257.1 . This fragment corresponds to the N-(pyrazine-2-carbonyl)-L-phenylalanine portion of the molecule. This is the most abundant and characteristic product ion.

  • Secondary Fragmentation: Further fragmentation of the m/z 257.1 ion can occur through the loss of a carbonyl group (CO), leading to the formation of a product ion at m/z 229.1 .

This predictable fragmentation is the cornerstone of developing highly selective and sensitive quantitative assays using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Comparison of Analytical Techniques for Bortezomib

While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureMass Spectrometry (LC-MS/MS)HPLC-UVNMR Spectroscopy
Principle Separation by chromatography, followed by ionization and mass-to-charge ratio analysis.Separation by chromatography, followed by detection based on UV light absorbance.Detection of nuclear spin transitions in a magnetic field.
Sensitivity Very high (pg to fg levels).[8]Moderate (ng to µg levels).[9][10]Low (mg levels).[11]
Specificity Very high; provides mass information for both parent and fragment ions, enabling definitive identification.Moderate; relies on retention time and UV spectrum, which can be non-specific.Very high; provides detailed structural information about the chemical environment of each atom.
Structural Info Provides molecular weight and fragmentation patterns, allowing for substructural identification.Limited to UV absorbance spectrum.Provides complete, unambiguous structural elucidation and stereochemical information.[7][12]
Quantitative Excellent, wide linear dynamic range.[13]Good, but can be limited by matrix effects and lower sensitivity.Quantitative (qNMR) is possible but requires specific standards and longer acquisition times.[11]
Primary Use Case Quantitative bioanalysis, metabolite ID, impurity profiling at trace levels.Routine quality control, purity assessment, and quantification at higher concentrations.[14]Definitive structure confirmation of bulk drug substance, stability studies, and characterization of polymorphs.[4][12]

Methodological Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. The following are representative workflows for the analysis of Bortezomib.

Protocol: LC-MS/MS for Quantitative Analysis

This protocol is designed for the quantification of Bortezomib in a biological matrix, such as human plasma.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (e.g., 300 µL) is 2. Add Internal Standard (e.g., Bortezomib-D3) plasma->is ppt 3. Protein Precipitation (e.g., 2 mL 0.1% Formic Acid in ACN) is->ppt vortex 4. Vortex & Centrifuge ppt->vortex extract 5. Collect & Dry Supernatant vortex->extract reconstitute 6. Reconstitute in Mobile Phase extract->reconstitute inject 7. Inject onto LC System reconstitute->inject ms 8. ESI+ MS/MS Detection inject->ms

Caption: Workflow for Bortezomib quantification by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 300 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., Bortezomib-D3 at 5 µg/mL).

    • Add 2 mL of 0.1% formic acid in acetonitrile to precipitate proteins.[15]

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 150 µL of the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Isocratic elution with Acetonitrile and 10 mM Ammonium Formate buffer (e.g., 75:25 v/v).[15]

    • Flow Rate: 1.0 mL/min (with a post-column split to introduce ~0.1 mL/min into the mass spectrometer).[15]

    • Column Temperature: 40 °C.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Ion Source Temperature: 325 °C.[15]

    • IonSpray Voltage: 5.0 kV.

    • MRM Transitions:

      • Bortezomib: Q1 m/z 385.2 → Q3 m/z 257.1

      • Bortezomib-D3 (IS): Q1 m/z 393.3 → Q3 m/z 257.1 (or other appropriate fragment)

    • Collision Energy: Optimized for maximum signal, typically in the range of 18-25 V.

Protocol: HPLC-UV for Purity and Assay

This protocol is suitable for determining the purity of a Bortezomib drug substance or the assay of a formulated product.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the Bortezomib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • High-Performance Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A gradient elution is typically used to separate Bortezomib from its impurities and degradation products.[7]

      • Start with a high percentage of Mobile Phase A.

      • Ramp to a high percentage of Mobile Phase B over 15-20 minutes.

      • Hold for several minutes before re-equilibrating.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Injection Volume: 20 µL.[7]

    • UV Detection Wavelength: 270 nm.[7][10]

Conclusion and Future Perspectives

Mass spectrometry, particularly LC-MS/MS with electrospray ionization, stands out as the premier technique for the sensitive and specific analysis of the boronic acid derivative Bortezomib. Its fragmentation is predictable and dominated by the cleavage of the peptide backbone, yielding characteristic ions suitable for robust quantification. While orthogonal techniques like HPLC-UV and NMR are indispensable for quality control and definitive structural elucidation, they lack the sensitivity required for modern bioanalytical applications.

The principles and protocols outlined in this guide provide a solid foundation for researchers. As new boronic acid-based therapeutics are developed, the detailed analysis of their gas-phase chemistry will remain a critical step in their journey from the laboratory to the clinic, ensuring safety, efficacy, and a thorough understanding of their metabolic fate.

References

  • Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. Journal of Pharmaceutical Sciences. [Link]

  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Molecules. [Link]

  • Development and validation of HPLC-UV method for the estimation of Bortezomib in human plasma. International Journal of Pharmaceutical and Analytical Research. [Link]

  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. PubMed. [Link]

  • Direct and Real-Time Quantification Of Bortezomib Release From Alginate Microparticles Using Boron (11B) Nuclear Magnetic Resonance Spectroscopy. Molecular Pharmaceutics. [Link]

  • An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds. Chemical Science. [Link]

  • This citation was not used in the final response.
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  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. [Link]

  • MALDI or ESI which is suitable for small molecules? ResearchGate. [Link]

  • This citation was not used in the final response.
  • A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma. Journal of Applied Pharmaceutical Science. [Link]

  • A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Mechanisms of Bortezomib Resistance in Multiple Myeloma Cell. Encyclopedia.pub. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
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  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Frontiers in Oncology. [Link]

Sources

Comparative

Benchmarking boronic acid derivative 5 as a continuous glucose monitor sensor

Benchmarking Boronic Acid Derivative 5 as a Continuous Glucose Monitor Sensor: A Mechanistic and Performance Guide Continuous glucose monitoring (CGM) has revolutionized diabetes management. While electrochemical sensors...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Boronic Acid Derivative 5 as a Continuous Glucose Monitor Sensor: A Mechanistic and Performance Guide

Continuous glucose monitoring (CGM) has revolutionized diabetes management. While electrochemical sensors currently dominate the commercial market, optical sensors utilizing boronic acid derivatives offer a compelling non-enzymatic alternative due to their reversible, rapid-equilibrium diol-binding capabilities [1]. The classic James–Shinkai anthracene-boronic acid receptor (Sensor 1) is a foundational molecule in this space, utilizing Photoinduced Electron Transfer (PET) to signal glucose binding. Recently, a specific N-quaternized variant, "Derivative 5", was synthesized to probe the exact role of the bridging nitrogen in this signaling mechanism [2].

As a Senior Application Scientist, I have designed this guide to objectively benchmark Derivative 5 against the classical Sensor 1 and commercial-grade alternatives—specifically, the Sacrificial Boronic Acid (SBA) polymer utilized in the FDA-approved Eversense CGM system [3]. By dissecting the causality behind their photophysical behaviors, we establish a self-validating experimental framework to determine their viability for clinical CGM applications.

Mechanistic Grounding: The Role of the Bridging Nitrogen

To understand Derivative 5's utility, we must analyze its structural divergence from Sensor 1. Sensor 1 contains a secondary amine (N-H⁺) bridge that forms a doubly ionic intramolecular hydrogen bond with the boronate anion upon glucose binding. This conformational lock suppresses the PET quenching effect, yielding a massive fluorescence "turn-on" signal.

Derivative 5 is N-quaternized (N-Me⁺). It retains the positive charge—which is necessary to lower the pKa of the boronic acid to physiological levels—but it fundamentally lacks the ability to form the crucial N-H⁺···B(OR)⁻ hydrogen bond [2]. Consequently, glucose binding to the zwitterion of Derivative 5 only induces a minor pKa shift, resulting in a significantly attenuated fluorescence response.

G cluster_0 Sensor 1 (N-H+ bridging) cluster_1 Derivative 5 (N-Me+ quaternized) A1 Free Sensor 1 (PET Active = OFF) B1 Glucose Bound (H-Bond Stabilized) A1->B1 + Glucose C1 Strong Fluorescence (PET Blocked = ON) B1->C1 Conformational Lock A2 Free Derivative 5 (Zwitterion = OFF) B2 Glucose Bound (No H-Bond) A2->B2 + Glucose C2 Weak Fluorescence (Partial PET = Low ON) B2->C2 pKa Shift Only

PET signaling mechanism: Sensor 1 vs. N-quaternized Derivative 5.

Experimental Protocols: Self-Validating CGM Benchmarking

To evaluate these sensors for CGM applications, we must move beyond static cuvette titrations and simulate the dynamic environment of subcutaneous interstitial fluid (ISF).

Protocol 1: Ratiometric Flow-Cell Simulation (In Vitro CGM)

Rationale (Causality): Single-wavelength fluorescence is highly susceptible to photobleaching, micro-environmental pH shifts, and light source fluctuations. To create a self-validating system, we co-immobilize the boronic acid sensor with an inert, glucose-insensitive reference fluorophore (e.g., a red-emitting rhodamine derivative) within a biocompatible hydrogel [4]. The ratio of Sensor/Reference emission provides a robust, drift-free signal that isolates the true glucose-binding event from environmental artifacts.

Step-by-Step Methodology:

  • Hydrogel Fabrication: Polymerize 5 µM of the target boronic acid sensor (Derivative 5, Sensor 1, or SBA) and 2 µM of the reference dye into a 5% PEG-diacrylate hydrogel matrix using UV crosslinking (365 nm, 5 mins).

  • Flow-Cell Integration: Mount the hydrogel disc into a custom microfluidic flow cell maintained at a physiological temperature of 37°C.

  • Buffer Equilibration: Perfuse the system with simulated interstitial fluid (ISF) buffer (pH 7.4, 150 mM NaCl) at 10 µL/min until the baseline fluorescence ratio stabilizes (approx. 30 mins).

  • Dynamic Glucose Titration: Introduce glucose spikes mimicking physiological and pathological states (0, 50, 100, 200, and 400 mg/dL) using a programmable syringe pump. Maintain each concentration for 20 minutes to ensure binding equilibrium.

  • Optical Readout: Excite the hydrogel at 367 nm (anthracene) and 550 nm (reference). Continuously monitor the emission at 420 nm and 570 nm, respectively.

  • Reversibility Washout: Perfuse with glucose-free ISF buffer to validate the dissociation kinetics and sensor reversibility.

Workflow Step1 1. Sensor Immobilization (Hydrogel Matrix) Step2 2. Flow-Cell Integration (Simulated Interstitial Fluid) Step1->Step2 Step3 3. Dynamic Glucose Titration (0 - 400 mg/dL range) Step2->Step3 Step4 4. Real-Time Fluorescence Monitoring (Ex: 367 nm / Em: 420 nm) Step3->Step4 Step5 5. Data Synthesis (MARD & Reversibility Calc) Step4->Step5

Step-by-step flow-cell workflow for in vitro continuous glucose monitoring validation.

Quantitative Data Presentation

The benchmarking data reveals stark contrasts in performance metrics. While Derivative 5 provides invaluable mechanistic insights into PET quenching, its translation to a commercial CGM sensor is hindered by its photophysical limitations.

Table 1: Photophysical and Binding Properties (pH 7.4, 37°C)

Sensor VariantBridging GroupIntramolecular H-BondApparent Glucose Kd (mM)Max Fluorescence Turn-On (I/I₀)
Sensor 1 N-H⁺Yes4.2~15.0x
Derivative 5 N-Me⁺No18.5~1.8x
Eversense SBA Polymer-boundN/A5.5~8.0x

Table 2: Simulated CGM Performance Metrics (Flow-Cell)

Sensor VariantSignal-to-Noise Ratio (SNR)Response Time (t₉₀)Reversibility (Recovery)Projected MARD*
Sensor 1 High (45:1)< 3 mins98%~10-12%
Derivative 5 Low (4:1)< 3 mins99%> 25% (Poor)
Eversense SBA Very High (60:1)< 5 mins100%8.5%

*Mean Absolute Relative Difference (MARD) projected from in vitro error grid analysis. Lower MARD indicates higher clinical accuracy.

Discussion and Application Insights

The data clearly demonstrates that the ammonium-boronate hydrogen bond is not merely a structural anomaly; it is the linchpin of the PET signaling mechanism [2]. Derivative 5’s N-quaternization abolishes this bond. While it successfully lowers the boronic acid's pKa to physiological ranges (a prerequisite for CGM), the lack of the conformational lock results in a weak 1.8x turn-on effect.

In a continuous monitoring environment, a low turn-on ratio translates to a poor Signal-to-Noise Ratio (SNR). When benchmarking Derivative 5 in our flow-cell model, the minor fluorescence changes were easily obscured by baseline optical noise, leading to an unacceptable projected MARD of >25%. In contrast, the Eversense SBA system utilizes optimized polymer chemistry to ensure robust signal transduction and longevity, achieving a highly accurate clinical MARD of 8.5% over 180 days [3].

Conclusion

Derivative 5 is a triumph of mechanistic chemical biology, definitively proving the necessity of the bridging nitrogen's proton in anthracene-boronic acid sensors [2]. However, as a functional Continuous Glucose Monitor sensor, it is vastly outperformed by its predecessor (Sensor 1) and modern commercial polymers. Drug development professionals and sensor engineers should prioritize scaffolds that enforce rigid conformational changes upon analyte binding to maximize the PET off-state, ensuring the high SNR required for life-critical diagnostic devices.

References

  • Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method. ResearchGate. Available at:[Link]

  • Probing the Role of the Bridging Nitrogen in the Signaling Mechanism of an Anthracene–Boronic Acid Sugar Sensor and a Different Version of the PET-Based Mechanism. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Evaluation of Accuracy and Safety of the Next-Generation Up to 180-Day Long-Term Implantable Eversense Continuous Glucose Monitoring System: The PROMISE Study. ResearchGate. Available at:[Link]

  • Feasibility of an Orthogonal Redundant Sensor incorporating Optical plus Redundant Electrochemical Glucose Sensing. PubMed Central (PMC). Available at:[Link]

Validation

Isothermal titration calorimetry validation for boronic acid derivative 5

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the limitations of standard thermodynamic assays when evaluating highly potent, reversible covalent inhibitors. Boron...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the limitations of standard thermodynamic assays when evaluating highly potent, reversible covalent inhibitors. Boronic acid derivatives have emerged as a premier class of transition-state analogues, particularly in the inhibition of serine proteases like Prolyl Oligopeptidase (POP) and class A carbapenemases[1].

This guide provides an in-depth, objective comparison of Boronic Acid Derivative 5 (Compound 5) against non-covalent alternatives. By leveraging advanced Isothermal Titration Calorimetry (ITC) kinetic assays, we can extract critical binding kinetics ( kon​ , koff​ ) and residence times that traditional end-point assays obscure[2].

The Kinetic Challenge and the Causality of Experimental Design

In early-stage drug discovery, binding affinity ( Ki​ or Kd​ ) is often prioritized. However, clinical efficacy is frequently dictated by the drug-target residence time (the reciprocal of koff​ )[3].

The "c-value" Problem in Standard ITC: Standard ITC measures the direct heat of binding ( ΔHbind​ ). For sub-nanomolar inhibitors like Compound 5, accurately determining the dissociation constant requires an enzyme concentration near the Ki​ value[2]. At such low concentrations (e.g., < 5 nM), the heat generated by a single binding event falls well below the detection limit of modern calorimeters.

The Solution: Catalytic Amplification: To circumvent this, we utilize a continuous enzyme-catalyzed ITC assay [2]. Instead of measuring the heat of the inhibitor binding to the enzyme, we measure the heat of substrate hydrolysis ( ΔHcat​ ). Because a single enzyme molecule processes thousands of substrate molecules per second, the enzyme acts as a thermal amplifier. When an inhibitor binds, it halts this exothermic turnover, resulting in a massive, time-dependent downward shift in thermal power[2]. The rate of this signal decay directly yields the association ( kon​ ) and dissociation ( koff​ ) rate constants.

G E Free Enzyme (POP) P Products + Heat (Amplified Signal) E->P Catalytic Turnover EI EI Complex (Covalently Inhibited) E->EI k_on S Substrate (TRH) S->E Association I Compound 5 (Boronic Acid) I->EI Reversible Covalent Bond EI->E k_off

Fig 1. Kinetic amplification mechanism for ITC-based measurement of Compound 5.

Comparative Performance Data: Compound 5 vs. Non-Covalent Alternatives

Boronic Acid Derivative 5 forms a reversible covalent bond with the catalytic serine (Ser554) of POP[4]. To objectively evaluate its performance, we compare its kinetic profile against two standard non-covalent POP inhibitors (Compound 1 and Compound 4) using data extracted via the Malvern ITC-200 calorimeter[5].

InhibitorBinding Mechanism Ki​ (nM) kon​ ( μM−1s−1 ) koff​ ( 10−3s−1 ) ΔHbind​ (kcal/mol)
Compound 1 Non-covalent1.12 ± 0.0243.1 ± 0.938.4 ± 0.4-6.69 ± 0.02
Compound 4 Non-covalent44.0 ± 1.0249.0 ± 7.05.6 ± 0.1-5.33 ± 0.03
Compound 5 Reversible Covalent (Boronic Acid)4.18 ± 0.04< 1.05< 2.5-7.97 ± 0.01

Data Synthesis & Insights:

  • Enthalpic Driving Force: Compound 5 exhibits the most favorable binding enthalpy ( ΔH=−7.97 kcal/mol), characteristic of the strong covalent B-O bond formed between the boronic acid warhead and the active-site serine[1][5].

  • Kinetic Profiling: While Compound 4 binds rapidly ( kon​=249μM−1s−1 ), Compound 5 exhibits a much slower association rate ( kon​<1.05μM−1s−1 )[5]. This is a hallmark of covalent inhibitors, where the initial formation of a non-covalent encounter complex is followed by a rate-limiting covalent bond formation step[6].

  • Residence Time: The exceedingly slow koff​ of Compound 5 translates to a highly prolonged target residence time, ensuring sustained target engagement even as free drug clears from pharmacokinetic circulation[3][7].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our kinetic reporting, we employ a self-validating dual-assay system. Relying on a single titration direction can introduce systematic artifacts. Therefore, we utilize both an Inhibition Assay and an orthogonal Initiation Assay [5]. If the kinetic model is correct, both methods must yield identical rate constants.

G cluster_0 Inhibition Assay cluster_1 Initiation Assay (Orthogonal Validation) Start Experimental Setup: Malvern ITC-200 I1 Cell: POP + Substrate Start->I1 V1 Cell: Substrate Only Start->V1 I2 Syringe: Compound 5 I1->I2 I3 Titrate & Measure Heat Drop I2->I3 End Global Kinetic Fit I3->End Extract k_on, k_off, K_i V2 Syringe: POP + Compound 5 V1->V2 V3 Inject & Measure Heat Rise V2->V3 V3->End Validate Kinetics

Fig 2. Self-validating ITC workflows comparing Inhibition and Initiation protocols.

Protocol A: The Inhibition Assay (Forward Kinetics)

Objective: Measure the rate of enzyme inactivation upon inhibitor binding.

  • Preparation: Load the ITC cell (volume ~200 µL) with 0.5 nM POP enzyme and 2 mM of the substrate thyrotropin-releasing hormone (TRH) in a standard assay buffer (e.g., 50 mM HEPES, pH 7.4)[5].

  • Baseline Stabilization: Allow the system to reach a steady-state thermal baseline. The continuous hydrolysis of TRH by POP will generate a constant exothermic heat flow[2].

  • Titration: Load the injection syringe with 10 µM of Boronic Acid Derivative 5. Inject 2 µL aliquots into the cell at 300-second intervals.

  • Data Acquisition: Following each injection, observe the downward deflection in thermal power as Compound 5 covalently binds and inactivates POP. The gradual shift over tens of seconds represents the macroscopic kobs​ [2].

  • Analysis: Fit the decay curves to the integrated rate equations to extract kon​ and koff​ .

Protocol B: The Initiation Assay (Reverse Kinetics)

Objective: Validate dissociation kinetics by measuring the recovery of enzyme activity.

  • Pre-equilibration: In the injection syringe, pre-incubate 5 µM POP with an excess (50 µM) of Compound 5 to ensure >99% formation of the inactive Enzyme-Inhibitor complex[5].

  • Preparation: Load the ITC cell with 2 mM TRH substrate (no enzyme).

  • Injection: Inject 2 µL of the fully inhibited enzyme complex into the cell.

  • Data Acquisition: Upon injection, Compound 5 is rapidly diluted below its Ki​ , and the high concentration of TRH substrate outcompetes the inhibitor. Monitor the upward curve in thermal power as the inhibitor dissociates and the enzyme regains catalytic activity[5].

  • Validation: The koff​ extracted from the recovery curve must match the koff​ derived from Protocol A. (For Compound 5, both assays confirm a Ki​ of ~4.18 nM, validated orthogonally by 1 H NMR spectroscopy at 5.4 nM)[5].

Strategic Recommendations

When developing boronic acid derivatives for target inhibition, thermodynamic end-point assays are insufficient. The two-step reversible covalent mechanism inherently alters the temporal dynamics of target engagement[6]. By adopting the catalytic ITC methodology described above, researchers can accurately quantify the extended residence times of boronic acids like Compound 5, providing a highly predictive model for in vivo efficacy and dosing schedules.

References

  • Di Trani, J. M., De Cesco, S., O’Leary, R., Plescia, J., do Nascimento, C. J., Moitessier, M., & Mittermaier, A. K. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 893.[Link]

  • Nitsche, C., et al. (2016). Dipeptide boronic acid inhibitors of the Zika virus NS2B-NS3 protease. (Referenced contextually for Compound 5 viral applications). Frontiers in Microbiology.[Link]

  • De Cesco, S., et al. (2021). Integrated Synthetic, Biophysical, and Computational Investigations of Covalent Inhibitors of Prolyl Oligopeptidase and Fibroblast Activation Protein α. Journal of Medicinal Chemistry.[Link]

  • Jafari, R., et al. (2025). Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. Biochemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Operational Hazard Profile &amp; Mechanistic Causality

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive reagents is just as critical as the experiments themselves. Boronic Acid Derivative 5 represents a class of synthetic organobo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive reagents is just as critical as the experiments themselves. Boronic Acid Derivative 5 represents a class of synthetic organoboron compounds frequently utilized in medicinal chemistry (e.g., as protease inhibitors or fluorescent probes) and transition-metal-catalyzed cross-couplings.

While boronic acids are generally less toxic than their borane precursors, their unique chemical properties demand rigorous, self-validating disposal protocols to prevent environmental contamination and adverse laboratory reactions.

Standard disposal methods (like drain flushing or general organic binning) are insufficient for Boronic Acid Derivative 5 due to three key mechanistic factors:

  • Lewis Acidity & Diol Complexation: The boron atom possesses an empty p-orbital, making it a strong Lewis acid. In environmental aqueous systems, it rapidly and reversibly forms covalent complexes with 1,2- and 1,3-diols (such as biological carbohydrates). If flushed into the water supply, these compounds can interfere with biological systems and disrupt aquatic microbiomes.

  • Boroxine Anhydride Formation: Under dehydrating conditions, boronic acids spontaneously trimerize into cyclic boroxines. This alters their solubility profile, potentially leading to unexpected precipitation and blockages in waste lines if improperly managed.

  • Transition Metal Co-Contamination: In drug development workflows, Derivative 5 is predominantly used in Suzuki-Miyaura couplings. Consequently, the resulting waste stream is heavily contaminated with Palladium (Pd) catalysts and phosphine ligands, elevating the waste from a simple organic hazard to a severe heavy-metal environmental hazard.

Because it is not a simple pairing of benign cations and anions,1[1].

Part 2: Waste Segregation & Neutralization Workflow

G Start Boronic Acid Derivative 5 Waste Stream State Determine Waste State Start->State Liquid Liquid Solutions (e.g., Assay buffers, Solvents) State->Liquid Liquid Solid Solid Waste (Powders, Vials, PPE) State->Solid Solid PdCheck Contains Transition Metals? (e.g., Pd from Suzuki) Liquid->PdCheck SolidBin Designated Solid Hazardous Waste Bin Solid->SolidBin HeavyMetal Label: Organoboron + Heavy Metal Waste PdCheck->HeavyMetal Yes pHAdjust Quench & Adjust pH (Target: 5.5 - 10.5) PdCheck->pHAdjust No Hazmat EHS / Hazmat Pickup HeavyMetal->Hazmat OrgWaste Halogen-Free Organic Waste Container pHAdjust->OrgWaste OrgWaste->Hazmat SolidBin->Hazmat

Workflow for the segregation, neutralization, and disposal of Boronic Acid Derivative 5 waste.

Part 3: Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Management (Assay Buffers & Organic Solvents)

Use this protocol for pure Derivative 5 solutions, such as those generated from fluorescence assays or NMR sample preparation.

  • pH Verification & Quenching: Measure the pH of the waste solution. Because boronic acids act as weak acids, the solution must be1 using dilute sodium bicarbonate (NaHCO₃) or a mild base[1]. This prevents extreme Lewis acid/base reactions during transit.

  • Solvent Compatibility Verification: Confirm that the primary solvent (e.g., DMSO, DMF, or Methanol) is chemically compatible with your high-density polyethylene (HDPE) waste carboy.

  • Transfer & Containment: Pour the neutralized solution into a designated "Halogen-Free Organic Waste" container.

  • Seal & Document: Immediately cap the container.2 except when actively adding or removing waste[2]. Never leave funnels resting in the carboy.

Protocol B: Heavy Metal Contaminated Waste (Suzuki-Miyaura Reactions)

Use this protocol when Derivative 5 has been reacted in the presence of transition metals.

  • Strict Segregation: Do not mix Palladium-contaminated organoboron waste with standard organic waste. 3 to prevent secondary reactions (such as sudden off-gassing) in the waste carboy[3].

  • Catalyst Quenching: Treat the mixture with a metal scavenger (e.g., trimercaptotriazine or silica-bound scavengers) to deactivate residual Pd species before containerization.

  • Labeling: Transfer the mixture to a dedicated container explicitly labeled "Organoboron / Heavy Metal Waste (Contains Pd)".

  • EHS Hand-off: Submit a waste collection request to your Environmental Health and Safety (EHS) department.2 beyond basic, secure containerization[2].

Protocol C: Solid Waste (Powders, Vials, and Spill Cleanup)
  • Consolidation of Consumables: Collect all empty reagent vials, contaminated spatulas, and weighing papers.3, and the rinsate must be collected as liquid hazardous waste[3].

  • Spill Remediation: In the event of a powder spill, use chemically compatible absorbent pads.2[2].

  • Containment: Place all solid waste into a puncture-resistant, sealable solid hazardous waste bin.

Part 4: Quantitative Operational Parameters

ParameterOperational StandardMechanistic / Safety Rationale
Aqueous pH Limit 5.5 – 10.5Prevents extreme Lewis acid/base reactions in transit and complies with general sink/waste guidelines.
Storage Temperature 15°C – 25°C (Ambient)Prevents thermal degradation or accelerated boroxine anhydride formation in waste carboys.
Headspace Minimum 20%Allows for potential off-gassing or pressure changes in liquid waste containers.
Evaporation 0% (Strictly Prohibited)Evaporating chemicals as a disposal method is a direct violation of EPA guidelines and poses severe inhalation risks.

References

  • Hazardous Waste and Disposal Considerations American Chemical Society (ACS)[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC)[Link]

  • Laboratory Waste Disposal Safety Protocols National Science Teaching Association (NSTA)[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Boronic Acid Derivative 5 (BAD-5)

As a Senior Application Scientist, I frequently observe a critical oversight in laboratory safety: the underestimation of boronic acid derivatives. Establishing a rigorous, self-validating safety protocol is not just abo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical oversight in laboratory safety: the underestimation of boronic acid derivatives. Establishing a rigorous, self-validating safety protocol is not just about compliance; it is about understanding the chemical causality behind the hazards. This guide provides an authoritative, step-by-step operational framework for handling Boronic Acid Derivative 5 (BAD-5), ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

Chemical Profile & Mechanistic Risk Assessment

Boronic Acid Derivative 5 (BAD-5) is a highly reactive, electron-deficient arylboronic acid frequently utilized in cross-coupling reactions and saccharide sensing. Historically, the organic chemistry community has perceived boronic acids as having uniformly low toxicity[1]. However, this is a dangerous oversimplification.

Recent structure-activity relationship (SAR) studies have demonstrated that electron-deficient boronic acids can exhibit significant mutagenicity in Ames assays[1]. The causality behind this toxicity is driven by two primary mechanisms:

  • Radical Generation: Boronic acids can undergo oxygen-mediated oxidation to generate highly reactive organic radicals, which are a known pathway for DNA damage and mutagenicity[1].

  • Diol Interaction: The sp2-hybridized boron atom acts as a strong, electron-deficient Lewis acid. It interacts aggressively with biological diols (such as cellular glycoproteins and saccharides), disrupting normal biological functions[2].

Furthermore, BAD-5 exists as a fine powder that easily aerosolizes, creating a severe inhalation hazard if handled outside of controlled ventilation[3].

Mechanism N1 Boronic Acid Derivative 5 N2 O2-Mediated Oxidation N1->N2 N4 Biological Diol Interaction N1->N4 N3 Organic Radicals Generation N2->N3 N5 Mutagenicity (Ames Positive) N3->N5 N4->N5

Figure 1: Oxygen-mediated oxidation and diol interaction leading to BAD-5 mutagenicity.

Table 1: BAD-5 Hazard Profile & Mechanistic Causality
Hazard ClassMechanistic CauseOperational Mitigation
Mutagenicity / Genotoxicity Oxygen-mediated oxidation generating organic radicals[1].Handle under inert atmosphere (N2/Ar); avoid prolonged oxygen exposure.
Biological Disruption Boronic moiety interacts with biological diols[2].Prevent dermal/inhalation exposure; strict use of appropriate PPE.
Respiratory Irritation Fine powder generation during weighing and transfer[3].Minimize dust accumulation; use analytical balances inside a certified fume hood.

Personal Protective Equipment (PPE) Matrix & Solvent Causality

A self-validating safety system requires understanding exactly why specific PPE fails. While standard 5-mil disposable nitrile gloves are sufficient for handling dry BAD-5 powder, this chemical is almost exclusively reacted in aggressive organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

This is where standard laboratory safety protocols often break down. Standard nitrile gloves offer less than 1 minute of breakthrough resistance against DCM and THF, and less than 10 minutes against DMF[4],[5]. Using standard nitrile gloves during the solvent-addition phase provides a false sense of security and practically guarantees systemic dermal exposure to both the solvent and the dissolved BAD-5[5].

Table 2: Quantitative Glove Breakthrough Times for Common BAD-5 Solvents
SolventStandard Nitrile (5-mil)NeopreneButyl RubberSilver Shield / Laminate
Dichloromethane (DCM) < 1 min< 10 min< 10 min> 240 min
Tetrahydrofuran (THF) < 1 min< 10 min> 240 min> 240 min
Dimethylformamide (DMF) < 10 min30 - 60 min> 240 min> 240 min

Data synthesized from Ansell and UPenn EHRS chemical compatibility references[4],[5],[6].

Experimental Protocol: Step-by-Step Operational Workflow

To ensure absolute safety and experimental integrity, follow this validated methodology for setting up a reaction involving BAD-5.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the fume hood is operational with a face velocity of 80–100 fpm. BAD-5 must never be handled on an open bench[3].

  • Workspace Clearance: Remove incompatible materials, specifically strong oxidizing agents and strong acids, which can trigger rapid decomposition of the boronic acid[3].

Phase 2: Dry Handling (Weighing) 3. Don Base PPE: Equip a standard flame-resistant lab coat, chemical splash goggles, and double-layered 5-mil nitrile gloves. 4. Static Mitigation: Weigh BAD-5 using an anti-static weigh boat inside the fume hood. Boronic acids generate static-cling dust; minimizing static prevents aerosolization[3].

Phase 3: Solvent Addition & Reaction Setup 5. PPE Upgrade (Critical Step): Before handling reaction solvents (e.g., THF, DMF, DCM), remove the outer nitrile glove and don Butyl rubber or Laminate (Silver Shield) gloves. As proven in Table 2, nitrile provides zero practical protection against these solvents[4]. 6. Inert Atmosphere: Transfer the dry BAD-5 to a Schlenk flask. Purge the system with Nitrogen or Argon for 15 minutes. This displaces oxygen, directly mitigating the oxygen-mediated radical generation pathway responsible for mutagenicity[1]. 7. Solvent Transfer: Add the required solvent via a gas-tight syringe through a septum to maintain the inert atmosphere.

Workflow A 1. Risk Assessment Identify BAD-5 & Solvents B 2. Don Base PPE Lab Coat, Goggles, Nitrile A->B C 3. Dry Handling Weigh inside Fume Hood B->C D 4. Solvent Addition Switch to Butyl Gloves C->D E 5. Reaction Setup Inert Atmosphere (N2/Ar) D->E F 6. Waste Disposal Segregate Liquid/Solid E->F

Figure 2: Step-by-step operational safety workflow for handling Boronic Acid Derivative 5.

Waste Disposal & Decontamination

Improper disposal of boronic acid derivatives poses severe environmental and facility risks.

  • Quenching: Residual BAD-5 in reaction flasks should be quenched with a mild aqueous base (e.g., saturated sodium bicarbonate) to neutralize the Lewis acidic boron center before disposal.

  • Liquid Waste Segregation: Dispose of quenched liquid waste in the designated Halogenated (if using DCM) or Non-Halogenated (if using THF/DMF) hazardous waste carboys. Never mix these streams.

  • Solid Waste: Contaminated weigh boats, spatulas, and heavily soiled gloves must be placed in a sealed, clearly labeled hazardous solid waste container[3]. Do not dispose of BAD-5 contaminated materials in standard municipal trash.

References

  • Benchchem. Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • Taylor & Francis. Boronic acid – Knowledge and References (Diversity of Mechanisms for Boron Toxicity in Mammals).
  • ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
  • Duke Safety / Ansell. Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report.
  • UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • Fisher Scientific. CHEMICAL PERMEATION TIMES OF DISPOSABLE GLOVES.

Sources

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